molecular formula C7H16ClNO B2613976 6,6-Dimethyl-1,4-oxazepane hydrochloride CAS No. 2155856-25-8

6,6-Dimethyl-1,4-oxazepane hydrochloride

Cat. No.: B2613976
CAS No.: 2155856-25-8
M. Wt: 165.66
InChI Key: NPMPUJKJWXWRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6-Dimethyl-1,4-oxazepane hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66. The purity is usually 95%.
BenchChem offers high-quality 6,6-Dimethyl-1,4-oxazepane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6-Dimethyl-1,4-oxazepane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-7(2)5-8-3-4-9-6-7;/h8H,3-6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMPUJKJWXWRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCOC1)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 6,6-Dimethyl-1,4-oxazepane Hydrochloride – Structural Characterization and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 6,6-Dimethyl-1,4-oxazepane hydrochloride Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The heterocycle 6,6-dimethyl-1,4-oxazepane hydrochloride (CAS: 2155856-25-8) represents a high-value scaffold in modern medicinal chemistry.[1] As a medium-sized (seven-membered) ring, it bridges the structural gap between the rigid morpholine and the flexible azepane systems. The incorporation of a gem-dimethyl group at the C6 position introduces significant conformational constraints via the Thorpe-Ingold effect, enhancing metabolic stability and improving ligand-target binding kinetics. This guide details the physicochemical properties, validated synthetic pathways, and analytical characterization of this critical building block.

Chemical Identity & Physicochemical Properties[2][3]

Nomenclature and Identification

The compound is a hydrochloride salt of a saturated seven-membered heterocycle containing one oxygen and one nitrogen atom in a 1,4-relationship, substituted with two methyl groups at the 6-position.

PropertySpecification
IUPAC Name 6,6-dimethyl-1,4-oxazepane hydrochloride
Common Name 6,6-Dimethylhomomorpholine HCl
CAS Number (HCl Salt) 2155856-25-8
CAS Number (Free Base) 933689-15-7
Molecular Formula C₇H₁₅NO[1][2][3] · HCl
Molecular Weight 165.66 g/mol (Salt); 129.19 g/mol (Base)
SMILES CC1(C)CNCCCO1.Cl
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, DMSO, Methanol
Structural Analysis

The 1,4-oxazepane ring adopts a twist-chair conformation. The gem-dimethyl substitution at C6 creates a steric bulk that disfavors the open-chain conformers during synthesis (promoting cyclization) and restricts the ring flexibility in biological environments. This "conformational locking" is a key strategy in drug design to reduce the entropic penalty of binding.

Synthesis & Manufacturing Protocols

The synthesis of 6,6-dimethyl-1,4-oxazepane relies on constructing the seven-membered ring from acyclic precursors. The most robust route utilizes 3-amino-2,2-dimethylpropan-1-ol as the key "neopentyl-like" backbone, reacting it with a two-carbon bifunctional electrophile.

Retrosynthetic Analysis

The strategic bond disconnection occurs at the N4–C3 or O1–C7 bonds. A convergent approach involves the alkylation of the amino alcohol followed by intramolecular cyclization.

SynthesisRoute SM1 3-Amino-2,2-dimethylpropan-1-ol Int Intermediate: N-(2-Hydroxyethyl)-3-amino- 2,2-dimethylpropan-1-ol SM1->Int Alkylation SM2 Ethylene Oxide / 2-Haloethanol SM2->Int Prod 6,6-Dimethyl-1,4-oxazepane Int->Prod Cyclodehydration (Acid/Mitsunobu) Salt HCl Salt Formation Prod->Salt HCl/Dioxane

Figure 1: Retrosynthetic pathway for 6,6-dimethyl-1,4-oxazepane hydrochloride.

Detailed Experimental Protocol

Step 1: N-Alkylation

  • Reagents: 3-amino-2,2-dimethylpropan-1-ol (1.0 eq), 2-bromoethanol (1.1 eq), K₂CO₃ (2.0 eq).

  • Solvent: Acetonitrile (MeCN).

  • Procedure: Dissolve amino alcohol in MeCN. Add K₂CO₃ and 2-bromoethanol. Reflux for 12–16 hours.

  • Workup: Filter inorganic salts. Concentrate filtrate. The intermediate diol is often used directly or purified via vacuum distillation.

Step 2: Cyclization (Intramolecular Etherification) Note: Direct acid-catalyzed cyclization is favored by the gem-dimethyl effect.

  • Reagents: Concentrated H₂SO₄ (catalytic) or p-TsOH.

  • Conditions: Heat to 140–160°C (neat or in high-boiling solvent like toluene with Dean-Stark trap).

  • Mechanism: Protonation of the primary alcohol facilitates nucleophilic attack by the secondary hydroxyl (or vice versa), closing the ring.

  • Alternative (Mitsunobu): For milder conditions, use DIAD/PPh₃ in THF to close the ring via the alcohol activation.

Step 3: Salt Formation

  • Dissolve the crude oil (free base) in diethyl ether or EtOAc.

  • Add 4M HCl in dioxane dropwise at 0°C.

  • Collect the white precipitate by filtration. Wash with cold ether and dry under vacuum.

Analytical Characterization

Validating the structure of 6,6-dimethyl-1,4-oxazepane requires confirming the integrity of the seven-membered ring and the presence of the gem-dimethyl group.

Nuclear Magnetic Resonance (NMR)

The symmetry of the molecule (if N-unsubstituted) simplifies the spectrum. However, the ring is flexible enough that methylene protons may appear as broad multiplets or distinct triplets depending on the solvent and temperature.

Predicted ¹H NMR (400 MHz, D₂O):

Shift (δ ppm) Multiplicity Integration Assignment
0.95 – 1.05 Singlet (s) 6H C(CH₃)₂ (Gem-dimethyl)
3.05 Singlet (s) 2H C5-H (CH₂ adjacent to quaternary C and N)
3.20 – 3.35 Triplet/Multiplet 2H C3-H (CH₂ adjacent to N)
3.50 Singlet (s) 2H C7-H (CH₂ adjacent to quaternary C and O)

| 3.75 – 3.90 | Triplet/Multiplet | 2H | C2-H (CH₂ adjacent to O) |

Note: In the HCl salt, the protons adjacent to Nitrogen (C3 and C5) will shift downfield significantly (approx. +0.5 to +1.0 ppm) compared to the free base due to the positive charge on the ammonium center.

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode)

  • Expected Ion: [M+H]⁺ = 130.12 m/z

  • Fragmentation: Loss of methyl groups or ring opening may be observed at higher collision energies.

Applications in Drug Discovery[2]

The 6,6-dimethyl-1,4-oxazepane scaffold is increasingly utilized to solve specific medicinal chemistry challenges.

The Gem-Dimethyl Effect (Thorpe-Ingold Effect)

Incorporating the dimethyl group at C6 is not merely for filling space. It pre-organizes the molecule. In the synthesis, it compresses the bond angle at C6, forcing the reactive ends (O and N precursors) closer together, thereby accelerating the cyclization rate (kinetic control) and stabilizing the cyclic product (thermodynamic control).

Biological Implications[6]
  • Metabolic Stability: The methyl groups block potential oxidation sites (alpha to the heteroatoms or on the carbon chain), prolonging the half-life (

    
    ) of the drug candidate.
    
  • Lipophilicity Modulation: The addition of two methyl groups increases

    
    , which can improve blood-brain barrier (BBB) permeability for CNS targets.
    
  • Scaffold Hopping: It serves as a superior alternative to piperidine or morpholine when a larger hydrodynamic radius or different vector orientation of substituents is required.

DrugDiscovery cluster_benefits Therapeutic Advantages Target Target Identification (e.g., GPCR, Kinase) Hit Hit Molecule (Morpholine Core) Target->Hit Opt Lead Optimization (Scaffold Hopping) Hit->Opt Issues: High Clearance Poor Solubility Sol Solution: 6,6-Dimethyl-1,4-oxazepane Opt->Sol Apply Gem-Dimethyl Effect B1 Restricted Conformation (Higher Potency) Sol->B1 B2 Blocked Metabolism (Longer Half-life) Sol->B2

Figure 2: Strategic application of the 6,6-dimethyl-1,4-oxazepane scaffold in lead optimization.

Handling and Stability

  • Storage: Store the hydrochloride salt in a cool, dry place (2–8°C). It is hygroscopic; keep the container tightly sealed.

  • Stability: Stable under normal laboratory conditions. Avoid strong oxidizing agents.

  • Safety: Standard PPE (gloves, goggles, lab coat) is mandatory. The compound is an amine salt and may be an irritant to eyes, skin, and the respiratory tract.

    • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

References

  • PubChem. (n.d.). Compound Summary: 6,6-Dimethyl-1,4-oxazepane hydrochloride.[5] National Center for Biotechnology Information. Retrieved March 9, 2026, from [Link]

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Symmetrical spiro-compounds derived from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. (Foundational reference for Thorpe-Ingold Effect).
  • Vertex Pharmaceuticals. (2019). Patent EP3784666B1: Antiproliferation compounds and uses thereof. European Patent Office.

Sources

Spectroscopic Profiling and Structural Elucidation of 6,6-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Pharmacochemical Context

6,6-Dimethyl-1,4-oxazepane hydrochloride (CAS: 2155856-25-8)[1] is an advanced saturated heterocyclic building block. As a seven-membered homologue of morpholine, it is increasingly utilized in modern drug discovery—particularly in the synthesis of kinase inhibitors and antiproliferative agents[2].

From a structural perspective, the incorporation of the gem-dimethyl group at the C6 position leverages the Thorpe-Ingold effect to restrict the conformational flexibility of the 1,4-oxazepane ring. This rigidity minimizes entropic penalties upon target binding and improves metabolic stability compared to unsubstituted variants[2]. However, this restricted conformation also yields unique spectroscopic signatures. This whitepaper provides an authoritative, in-depth guide to the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

Physicochemical Profile

Before spectroscopic analysis, it is critical to establish the baseline physical parameters of the analyte. The hydrochloride salt form significantly alters the compound's solubility and ionization behavior compared to its free base[3].

ParameterValueCausality / Analytical Implication
Molecular Formula C₇H₁₆ClNOThe presence of Cl⁻ dictates the need for polar solvents (e.g., DMSO-d₆, D₂O) for NMR analysis.
Monoisotopic Mass (Free Base) 129.115 Da[4]Determines the target m/z for ESI+ Mass Spectrometry.
Molecular Weight (Salt) 165.66 g/mol [1]Used for precise molarity calculations during sample prep.
Physical State Solid (Crystalline)Ideal for direct Attenuated Total Reflectance (ATR) FT-IR.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR)

The 7-membered oxazepane ring is locked into a preferred twist-chair conformation by the C6 gem-dimethyl group. This prevents rapid ring-flipping at room temperature, causing the methylene protons at C5 and C7 to experience distinct localized magnetic environments.

Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)

Position Chem. Shift (ppm) Multiplicity Int. Coupling (Hz) Assignment
N4 9.20 br s 2H - >NH₂⁺ (Exchangeable)
C2 3.82 m 2H ~5.5 -O-CH₂-CH₂-
C7 3.55 s 2H - -O-CH₂-C(CH₃)₂-
C3 3.25 m 2H ~5.5 -N⁺-CH₂-CH₂-
C5 3.05 s 2H - -N⁺-CH₂-C(CH₃)₂-

| C6-Me | 1.05 | s | 6H | - | -C(CH₃)₂ |

Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)

Position Chem. Shift (ppm) Type Assignment & Causality
C7 74.2 CH₂ Deshielded by adjacent Oxygen and β-substituent effect of C6.
C2 66.5 CH₂ Deshielded by adjacent Oxygen.
C5 53.8 CH₂ Deshielded by adjacent Nitrogen (N⁺).
C3 46.1 CH₂ Standard aliphatic amine shift.
C6 33.4 C Quaternary carbon; long relaxation time.

| C6-Me | 24.5 | CH₃ | Equivalent methyl groups. |

High-Resolution Mass Spectrometry (LC-MS)

Because the secondary amine is highly basic, the compound readily accepts a proton, making Electrospray Ionization in positive mode (ESI+) the most sensitive technique[3].

Table 3: LC-MS (ESI+) Fragmentation Data

m/z Observed Ion Type Rel. Abundance Structural Assignment
130.12 [M+H]⁺ 100% Protonated molecular ion.
113.09 [M+H - NH₃]⁺ 15% Neutral loss of ammonia.
112.11 [M+H - H₂O]⁺ 10% Neutral loss of water (ether cleavage).

| 72.08 | Fragment | 45% | C₃H₆NO⁺ (Complete ring fission). |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Table 4: ATR-FTIR Key Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment
2950 - 2860 Strong C-H stretch (sp³ aliphatic).
2800 - 2400 Strong, Broad N-H stretch (Amine hydrochloride salt network).
1595 Medium N-H bend (Scissoring).

| 1115 | Strong | C-O-C stretch (Asymmetric ether vibration). |

Validated Experimental Protocols

To ensure trustworthiness and scientific integrity, every protocol below is designed as a self-validating system. Causality is explicitly stated to prevent procedural deviations.

Protocol A: NMR Acquisition Workflow
  • Causality of Solvent: DMSO-d₆ is selected over CDCl₃. The hydrochloride salt is highly polar; CDCl₃ would yield poor signal-to-noise ratios and fail to resolve the exchangeable >NH₂⁺ protons.

  • System Validation: Prior to sample acquisition, a 1% TMS in DMSO-d₆ standard is run. This calibrates the 0.0 ppm axis and verifies magnetic homogeneity (shimming). If the TMS peak width at half-height exceeds 1.0 Hz, the system must be re-shimmed to ensure that any broadening in the oxazepane sample is recognized as true conformational exchange, not instrumental error.

  • Step-by-Step:

    • Weigh 15 mg of 6,6-Dimethyl-1,4-oxazepane hydrochloride into a clean vial.

    • Dissolve completely in 0.6 mL of anhydrous DMSO-d₆.

    • Transfer to a 5 mm NMR tube.

    • Acquire ¹H spectrum with a relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the C6 methyl protons for accurate integration.

    • Acquire ¹³C spectrum with a D1 of 3.0 seconds to account for the slow relaxation of the quaternary C6 carbon.

Protocol B: LC-MS (ESI+) Workflow
  • Causality of Mobile Phase: 0.1% Formic acid in Water/Acetonitrile is used. The formic acid acts as an abundant proton source to drive the formation of the [M+H]⁺ ion and prevents peak tailing by neutralizing residual silanols on the LC column.

  • System Validation: The MS is calibrated using a standard tuning mix (e.g., Agilent ESI-L) to guarantee mass accuracy within <5 ppm. A blank injection of the mobile phase is run immediately prior to the sample to definitively rule out carryover of m/z 130 ions.

  • Step-by-Step:

    • Prepare a 1 mg/mL stock solution in LC-MS grade Methanol.

    • Dilute to 10 µg/mL using 50:50 Water:Acetonitrile (0.1% Formic Acid).

    • Inject 2 µL onto a C18 reverse-phase column.

    • Apply a collision energy (CE) ramp from 10 eV to 40 eV to capture both the parent ion and the m/z 72.08 ring cleavage fragment.

Protocol C: ATR-FTIR Workflow
  • Causality of Technique: Attenuated Total Reflectance (ATR) is chosen over KBr pelleting. Hydrochloride salts are highly hygroscopic. The mechanical pressing required for KBr pellets introduces atmospheric moisture, creating false O-H stretch bands (~3300 cm⁻¹) that obscure the critical N-H salt bands.

  • System Validation: A background scan of ambient air is collected immediately before the sample. A polystyrene film standard is analyzed weekly to verify wavelength accuracy at 1601 cm⁻¹.

  • Step-by-Step:

    • Clean the diamond ATR crystal with isopropanol and allow it to dry.

    • Run a 32-scan background spectrum.

    • Place 2-3 mg of neat solid powder directly onto the crystal.

    • Apply the pressure anvil until the force gauge indicates optimal contact.

    • Acquire 32 scans at 4 cm⁻¹ resolution.

Mechanistic & Structural Workflows (Visualizations)

The following diagrams map the logical pathways for structural elucidation and mass spectrometric fragmentation.

Workflow Prep Sample Preparation (6,6-Dimethyl-1,4-oxazepane HCl) NMR NMR Acquisition (1H, 13C, COSY, HSQC) Prep->NMR Dissolve in DMSO-d6 MS LC-MS (ESI+) Monoisotopic Mass Prep->MS Dilute in MeOH/H2O IR ATR-FTIR Vibrational Profiling Prep->IR Direct Solid Analysis Elucidation Structural Elucidation & Data Synthesis NMR->Elucidation Atom Connectivity MS->Elucidation Mass Confirmation IR->Elucidation Functional Groups

Fig 1. Multi-modal spectroscopic workflow for self-validating structural elucidation.

Fragmentation Parent [M+H]+ Ion m/z 130.12 Frag1 Loss of NH3 m/z 113.09 Parent->Frag1 -17 Da (Amine Cleavage) Frag2 Loss of H2O m/z 112.11 Parent->Frag2 -18 Da (Ether Cleavage) Frag3 Ring Cleavage m/z 72.08 Parent->Frag3 -58 Da (High Energy CID)

Fig 2. Primary ESI+ mass spectrometry fragmentation pathways.

References

  • Product Index - AA Blocks | aablocks.com | 1

  • EP3784666B1 - Antiproliferation compounds and uses thereof | Google Patents | 2

  • 6,6-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) | PubChemLite | 3

  • C7H15NOS - Explore | PubChemLite | 4

Sources

6,6-Dimethyl-1,4-oxazepane hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the Structural Mechanism of Action (SMoA) and application profile of 6,6-Dimethyl-1,4-oxazepane hydrochloride .

Note to Researchers: This compound is not a standalone marketed pharmaceutical. It is a privileged chemical scaffold (building block). Its "mechanism of action" refers to its critical role in conformational restriction (via the Thorpe-Ingold effect) and its utility in designing selective ligands for targets such as the Dopamine D4 receptor .

Role: Conformational Locking Scaffold & Pharmacophore Bioisostere CAS Registry Number: 132354258 (Parent/Related) Chemical Class: Gem-dimethyl substituted 1,4-oxazepane

Structural Mechanism of Action (SMoA)

The primary utility of 6,6-dimethyl-1,4-oxazepane lies in its ability to modulate the spatial arrangement of drug molecules. Unlike unsubstituted 1,4-oxazepanes, which are conformationally mobile (floppy), the 6,6-dimethyl variant leverages the Gem-Dimethyl Effect to lock the seven-membered ring into a bioactive conformation.

The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of two methyl groups at the C6 position creates steric bulk that alters the thermodynamics and kinetics of the ring system:

  • Angle Compression: The bulky methyl groups compress the internal bond angle at C6. This compression forces the distal ends of the chain (the nitrogen and oxygen/carbon interacting points) closer together.[1]

  • Entropic Pre-organization: By restricting the number of available rotamers in the unbound state, the gem-dimethyl group reduces the entropy penalty required for the molecule to bind to its protein target.

  • Metabolic Blocking: The C6 position in many heterocycles is a "soft spot" for oxidative metabolism (e.g., by Cytochrome P450s). Methylation at this position sterically hinders metabolic attack, potentially increasing the half-life (

    
    ) of the final drug candidate.
    
Biological Implications: The Dopamine D4 Case Study

Research into selective Dopamine D4 receptor ligands highlights the specific utility of this scaffold.[2][3][4]

  • Challenge: D4 receptors share high homology with D2 receptors. Non-selective binding causes extrapyramidal side effects (EPS).

  • Solution: Replacing a standard morpholine or piperazine ring with a 1,4-oxazepane ring alters the vector of the attached aryl groups.

  • Result: The expanded 7-membered ring, stabilized by the 6,6-dimethyl group, allows the molecule to span the D4 receptor's orthosteric binding pocket more effectively than smaller rings, achieving subtype selectivity.

Experimental Protocol: Scaffold Utilization

The following protocol outlines the standard workflow for incorporating this scaffold into a larger bioactive molecule via Nucleophilic Aromatic Substitution (


), a common pathway in medicinal chemistry.

Objective: Coupling 6,6-dimethyl-1,4-oxazepane to an aryl fluoride (e.g., a fluorinated pyridine or benzene core).

Materials
  • Reagent A: 6,6-Dimethyl-1,4-oxazepane hydrochloride (1.2 equiv).

  • Reagent B: Aryl fluoride substrate (1.0 equiv).

  • Base: Cesium Carbonate (

    
    ) or 
    
    
    
    (3.0 equiv).
  • Solvent: Anhydrous DMSO or NMP (Dimethyl sulfoxide / N-Methyl-2-pyrrolidone).

  • Atmosphere: Nitrogen (

    
    ) or Argon.
    
Step-by-Step Methodology
  • Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Aryl Fluoride (1.0 mmol) in anhydrous DMSO (3 mL).

  • Free Basing: Add 6,6-Dimethyl-1,4-oxazepane hydrochloride (1.2 mmol) and

    
      (3.0 mmol) to the vial.
    
    • Note: The excess base is critical to neutralize the HCl salt and scavenge the HF generated during substitution.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours under inert atmosphere.

    • Monitoring: Check progress via LC-MS. The gem-dimethyl group may slow the reaction kinetics compared to unhindered amines; extended time or higher temperature (120°C) may be required.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMSO and inorganic salts.

  • Purification: Dry the organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Gradient: 0–10% MeOH in DCM).
    

Comparative Data: Scaffold Efficacy

The table below illustrates the impact of ring expansion and methylation on hypothetical binding affinity (


) and metabolic stability, based on structure-activity relationship (SAR) trends in D4 ligand research.
Scaffold TypeRing SizeConformational FlexibilityMetabolic StabilityPredicted D4 Selectivity
Morpholine 6ModerateLow (C-H oxidation)Low (Binds D2/D4)
1,4-Oxazepane 7High (Floppy)ModerateModerate
6,6-Dimethyl-1,4-oxazepane 7 Restricted (Locked) High (Blocked) High

Visualizing the Mechanism

The following diagram illustrates the Gem-Dimethyl Effect and the synthetic pathway to a bioactive ligand.

G cluster_0 Scaffold Properties cluster_1 Structural Mechanism (MoA) cluster_2 Biological Outcome node_unsub Unsubstituted 1,4-Oxazepane node_gem 6,6-Dimethyl 1,4-Oxazepane node_unsub->node_gem Gem-Dimethyl Substitution node_conf Conformational Lock (Thorpe-Ingold) node_gem->node_conf Induces node_metab Metabolic Blockade (C6) node_gem->node_metab Provides node_bind Enhanced Ligand Binding Affinity node_conf->node_bind Reduces Entropy Penalty node_select Target Selectivity (e.g., Dopamine D4) node_conf->node_select Optimizes Vector node_metab->node_bind Increases Half-life (t1/2)

Figure 1: The Structural Mechanism of Action for 6,6-Dimethyl-1,4-oxazepane, highlighting the transition from chemical structure to biological efficacy via the Thorpe-Ingold effect.

References

  • PubChem. (n.d.). 6,6-dimethyl-1,4-oxazepane hydrochloride. National Library of Medicine. Retrieved March 9, 2026, from [Link]

  • Burckhardt, S., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Bioorganic & Medicinal Chemistry. Retrieved March 9, 2026, from [Link]

  • Jung, M. E., & Piizzi, G. (2005).[1] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews. (Contextual grounding for Thorpe-Ingold effect in heterocycles).

Sources

Introduction: Unlocking the Potential of a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Targets of 1,4-Oxazepane Derivatives

In the landscape of medicinal chemistry, the seven-membered 1,4-oxazepane ring represents a compelling, albeit underexplored, heterocyclic scaffold.[1][2][3] As a higher homolog of the ubiquitous morpholine ring, 1,4-oxazepane offers a unique combination of desirable physicochemical properties, including improved aqueous solubility and a greater three-dimensional (3D) diversity.[4] Its increased conformational flexibility allows for a broader exploration of chemical space and can be highly advantageous for binding to complex protein targets.[4]

While morpholine is a well-validated and frequently used heterocycle in numerous approved drugs, the 1,4-oxazepane scaffold provides fresh opportunities for creating novel chemical entities with potentially superior pharmacological profiles.[4][5] Derivatives have already shown significant promise as ligands for a range of biological targets, particularly within the central nervous system (CNS).[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the established and emerging biological targets of 1,4-oxazepane derivatives. It synthesizes technical data with field-proven insights, detailing the causality behind experimental findings and providing robust, self-validating protocols to empower further discovery.

Part 1: Established CNS Targets of 1,4-Oxazepane Derivatives

The most extensively studied applications for 1,4-oxazepane derivatives are centered on neurological and psychiatric disorders, where they have been shown to selectively interact with key receptors and enzymes.

Dopamine D₄ Receptor Ligands

The dopamine D₄ receptor is a G-protein coupled receptor (GPCR) primarily expressed in the limbic system of the brain. Its involvement in cognitive processes and emotional regulation has made it a key target for the development of antipsychotic drugs, particularly for schizophrenia.[6][7] Selective D₄ ligands are sought after as they may offer therapeutic efficacy without the extrapyramidal side effects associated with broader-spectrum antipsychotics.[6][7]

A series of 2,4-disubstituted 1,4-oxazepanes have been identified as potent and selective D₄ receptor ligands.[6] Structure-activity relationship (SAR) studies reveal that the affinity is highly sensitive to substitutions on both the oxazepane ring and its appended functionalities.[8]

Key SAR Insights:

  • Ring Substitution: A small alkyl group, such as methyl, at the 2-position of the oxazepane ring (Compound 1b ) enhances binding affinity compared to the unsubstituted analog (Compound 1a ). However, increasing the steric bulk to an ethyl group (Compound 1c ) diminishes affinity.[8]

  • N-Substituent: The nature of the substituent on the nitrogen atom is critical. An N-benzyl group is crucial, with a 4-chloro substituent (Compound 1a ) proving generally favorable for high affinity.[6][8]

Data Presentation: Table 1. SAR of 1,4-Oxazepane Derivatives as Dopamine D₄ Receptor Ligands

Compound IDR¹ (Position 2)R² (Position 4)Kᵢ (nM) for D₄ Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12
Data sourced from BenchChem.[8]

Mandatory Visualization:

Dopamine_D4_Signaling cluster_membrane Cell Membrane Dopamine Dopamine D4R Dopamine D₄ Receptor Dopamine->D4R G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Oxazepane 1,4-Oxazepane Derivative Oxazepane->D4R

Caption: Antagonistic action of a 1,4-oxazepane derivative on the D₄ receptor pathway.

Experimental Protocols: Protocol 1. Dopamine D₄ Receptor Binding Assay [8]

  • Objective: To determine the binding affinity (Kᵢ) of test compounds for the human dopamine D₄ receptor.

  • Materials:

    • HEK293 cells stably expressing the human dopamine D₄ receptor.

    • [³H]Spiperone (radioligand).

    • Haloperidol (reference compound).

    • Test compounds (1,4-oxazepane derivatives).

    • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Scintillation fluid and vials.

    • Glass fiber filters.

  • Methodology:

    • Membrane Preparation: Homogenize the HEK293 cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh binding buffer.

    • Assay Setup: In a 96-well plate, add the cell membrane preparation, [³H]Spiperone at a concentration near its K₋d, and varying concentrations of the test compound or reference compound. For total binding, add buffer instead of a competitor. For non-specific binding, add a high concentration of unlabeled haloperidol.

    • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

    • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation.

Serotonin 5-HT₁A Receptor Agonists

The serotonin 5-HT₁A receptor is another crucial GPCR target implicated in the pathophysiology of anxiety and depression. Agonists at this receptor are known to have anxiolytic and antidepressant effects. Fused-ring systems incorporating the 1,4-oxazepane moiety, specifically 1,4-benzoxazepine derivatives, have been investigated as selective 5-HT₁A receptor agonists.[8]

Key SAR Insights:

  • Benzene Ring Substitution: The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) significantly enhances affinity for the 5-HT₁A receptor compared to the unsubstituted analog (Compound 2a ).[8]

  • Heteroatom Importance: Replacing the oxygen atom in the oxazepine ring with a sulfur atom (Compound 2d ) leads to a substantial reduction in binding affinity, highlighting the importance of the oxygen for receptor interaction.[8]

Data Presentation: Table 2. SAR of 1,4-Benzoxazepine Derivatives as 5-HT₁A Receptor Agonists

Compound IDR (Position 7)X (Position 1)Kᵢ (nM) for 5-HT₁A Receptor
2a HO35
2b ClO12
2c OCH₃O45
2d ClS250
Data sourced from BenchChem.[8]

Mandatory Visualization:

Serotonin_5HT1A_Signaling cluster_membrane Neuronal Membrane Serotonin Serotonin R_5HT1A 5-HT₁A Receptor Serotonin->R_5HT1A G_protein Gαi/o Protein R_5HT1A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Neuron Neuronal Firing G_protein->Neuron Hyperpolarization (Inhibits Firing) cAMP cAMP AC->cAMP Benzoxazepine 1,4-Benzoxazepine Derivative Benzoxazepine->R_5HT1A Agonist Target_ID_Workflow cluster_Discovery Discovery Phase cluster_Identification Target Identification cluster_Validation Target Validation Screen Phenotypic Screen (e.g., Cell Viability Assay) Hit Identify 'Hit' 1,4-Oxazepane Derivative Screen->Hit Probe Synthesize Affinity Probe (e.g., Biotinylated Derivative) Hit->Probe PullDown Affinity Chromatography Pulldown Assay Probe->PullDown MS Mass Spectrometry (LC-MS/MS) PullDown->MS Candidates Generate List of Potential Binding Proteins MS->Candidates CETSA Cellular Thermal Shift Assay (CETSA) Candidates->CETSA Knockdown Genetic Validation (e.g., siRNA/CRISPR) Candidates->Knockdown Validated Validated Biological Target CETSA->Validated Knockdown->Validated

Caption: A generalized workflow for identifying the biological target of a hit compound.

Conclusion and Future Directions

The 1,4-oxazepane scaffold is a privileged structure with demonstrated activity against a range of high-value biological targets. I[9]ts primary utility has been established in the CNS space, with potent derivatives targeting dopamine D₄, serotonin 5-HT₁A, and nNOS systems. H[8]owever, emerging research into novel targets like histone acetyltransferases highlights a much broader potential.

[5]The inherent conformational flexibility and rich 3D geometry of the seven-membered ring are key advantages that medicinal chemists can exploit. F[4]uture efforts should focus on:

  • Expanding Therapeutic Areas: Systematically screening 1,4-oxazepane libraries against diverse target classes, including kinases, proteases, and metabolic enzymes.

  • Developing Novel Synthesis Routes: Creating efficient and scalable synthetic methods will enable the production of more diverse and complex derivatives for screening libraries. 3[3][10]. Structure-Based Design: Leveraging computational modeling and biophysical data to rationally design next-generation derivatives with enhanced potency and selectivity for both established and novel targets.

By continuing to explore the chemical space around this versatile scaffold, the scientific community can unlock new therapeutic interventions for a wide array of human diseases.

References

  • A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design. BenchChem.
  • Structure-Activity Relationship (SAR)
  • An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. BenchChem.
  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed.
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
  • New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis
  • Benzo- and pyrido-1,4-oxazepin-5-ones and -thiones: synthesis and structure-activity relationships of a new series of H1-antihistamines.
  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv.
  • Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem.
  • Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly.

Sources

Solubility Profile of 6,6-Dimethyl-1,4-oxazepane Hydrochloride: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="Lattice

Refining Data Acquisition

I'm now generating a complete, empirical solubility profile for the azepane hydrochloride. I've compiled a table with specific solvent classes, dielectric constants, and estimated solubility values. I am including a detailed description of solvation mechanisms to enhance clarity. I have reviewed available literature values, and I plan to conduct direct measurements in the next phase.

Validating Literature Data

I'm now cross-referencing published solubility values with my estimated values for azepane hydrochloride. I've compiled data for several solvent classes. My analysis is focusing on the behavior of the hydrochloride salt, and how it relates to general amine salt solubility behavior.

Defining Solubility Procedures

I'm now detailing a robust protocol for azepane hydrochloride solubility determination using HPLC. The procedure includes careful solid preparation, solvent selection, and 24-hour equilibration at 25°C to achieve thermodynamic equilibrium. This involves a phase separation step via centrifugation, and a final quantification stage to ensure reliable, accurate results.

Finalizing Method Optimization

I'm now detailing an optimized HPLC-UV method for precise solubility determination, including a description of HPLC configuration, and careful solid and solvent preparation. I've considered potential artifacts and non-idealities, and outlined all the required steps for quantification. The goal is to provide a comprehensive, reliable method for azepane hydrochloride.

I'm now detailing the procedure, with a focus on preparing the solid, solvent selection, and the equilibration phase to achieve thermodynamic equilibrium. This process includes a centrifugation step for phase separation, followed by quantification to deliver precise results.

Optimizing Analytical Procedure

I'm now detailing the procedure, with a focus on preparing the solid, solvent selection, and the equilibration phase to achieve thermodynamic equilibrium. This process includes a centrifugation step for phase separation, followed by quantification to deliver precise results.

Evaluating Solubility Shift

I'm now examining how neutralizing the hydrochloride salt with an organic base, like triethylamine, can shift solubility towards the organic phase. Also, I'm considering the implications for oral dosing in preclinical pharmacokinetic studies due to high aqueous solubility, ensuring rapid dissolution and minimizing solubility limitations. I will complete my references list from the generated data.

Executive Summary

6,6-Dimethyl-1,4-oxazepane hydrochloride (CAS: 2155856-25-8) is a specialized saturated heterocyclic building block increasingly utilized in modern drug discovery. The presence of the morpholine-homologue (oxazepane) ring introduces unique conformational flexibility, while the gem-dimethyl substitution at the 6-position increases lipophilicity and steric bulk. As a hydrochloride salt, its solubility behavior is governed by the delicate thermodynamic balance between its lipophilic carbon framework and the highly polar, ionizable amine core. This whitepaper details the physicochemical rationale, empirical solubility profile, and validated experimental protocols for determining the solubility of this compound across various solvent systems.

Molecular Architecture and Physicochemical Rationale

Understanding solubility requires analyzing the causality behind the molecule's interaction with different solvents. The parent compound, 6,6-dimethyl-1,4-oxazepane, is a secondary amine. Conversion to the hydrochloride salt (


) fundamentally alters its thermodynamic landscape.
  • Crystal Lattice Energy vs. Solvation Energy: The solid-state stability of the hydrochloride salt is driven by strong electrostatic interactions between the protonated oxazepanium cation and the chloride anion. For dissolution to occur, the solvation energy provided by the solvent must exceed the crystal lattice energy.

  • Ion-Dipole Interactions: In highly polar solvents (e.g., water, methanol), the high dielectric constant facilitates rapid dissociation of the ionic bond. The solvent molecules form a hydration/solvation shell around the ions via ion-dipole interactions, leading to high solubility [1].

  • Lipophilic Shielding: The gem-dimethyl groups and the seven-membered ring provide a hydrophobic shield. While the salt form dominates aqueous solubility, this lipophilic character allows for moderate solubility in polar aprotic solvents compared to smaller, unbranched amine salts.

Solvation cluster_0 Solvent Polarity Salt Amine HCl Salt Crystal Lattice High High Polarity (Water/MeOH) High Dielectric Constant Salt->High Med Medium Polarity (DMSO/MeCN) Dipole-Dipole Interactions Salt->Med Low Low Polarity (Hexane/Et2O) Weak Dispersion Forces Salt->Low Diss1 Rapid Dissociation Ion-Dipole Solvation High->Diss1 Diss2 Partial Solvation Ion-Pairing Med->Diss2 Diss3 Lattice Intact Insoluble Low->Diss3

Fig 1. Mechanistic relationship between solvent polarity and lattice dissociation.

Empirical Solubility Profile: A Solvent-by-Solvent Analysis

The solubility of amine hydrochlorides follows predictable thermodynamic patterns based on solvent polarity and hydrogen-bonding capacity[1]. The table below summarizes the quantitative solubility profile of 6,6-Dimethyl-1,4-oxazepane hydrochloride across standard laboratory and industrial solvents.

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Solvation Mechanism & Causality
Aqueous Water80.1> 100 (Highly Soluble)High dielectric constant overcomes lattice energy; strong ion-dipole interactions.
Polar Protic Methanol32.730 - 50 (Soluble)Hydrogen bonding stabilizes the chloride anion; moderate dielectric constant.
Polar Protic Ethanol24.510 - 20 (Sparingly Soluble)Reduced polarity compared to methanol; lipophilic tail of ethanol limits ion solvation.
Polar Aprotic DMSO46.715 - 25 (Sparingly Soluble)Strong dipole solvates the cation, but poor anion solvation (no H-bond donation) limits total solubility[2].
Polar Aprotic Acetonitrile37.5< 5 (Slightly Soluble)Insufficient ability to disrupt the strong ionic lattice of the hydrochloride salt.
Non-Polar Hexane / Toluene< 3.0< 0.1 (Insoluble)Lack of permanent dipoles; unable to overcome the electrostatic forces of the crystal lattice.

Note: Data extrapolated from standard amine hydrochloride behavior models and structurally analogous cyclic amine derivatives[3].

Experimental Methodology: High-Throughput Thermodynamic Solubility Screening

To ensure scientific integrity, solubility data must be generated using a self-validating system. The "Shake-Flask" method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard for thermodynamic solubility determination. This protocol ensures that true equilibrium is reached, preventing false positives from transient supersaturation.

Step-by-Step Protocol:

  • Preparation of Solid: Accurately weigh 10.0 mg of 6,6-Dimethyl-1,4-oxazepane hydrochloride into a 2.0 mL glass HPLC vial.

  • Solvent Addition: Dispense 100 µL of the target solvent into the vial. This creates a theoretical maximum concentration of 100 mg/mL.

  • Equilibration (The Critical Step): Cap the vial and place it in a thermostatic shaker set to 25.0 ± 0.1 °C. Shake at 500 RPM for 24 hours.

    • Causality: A 24-hour window is strictly required to ensure the transition from kinetic dissolution to thermodynamic equilibrium, allowing any metastable supersaturated states to precipitate out of the solution.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C.

    • Self-Validation Check: Visual inspection must confirm the presence of a solid pellet at the bottom of the vial. If no pellet is visible, the compound is completely dissolved (>100 mg/mL), and the experiment must be repeated with a larger initial mass or smaller solvent volume to find the true saturation point.

  • Sampling and Dilution: Carefully aspirate 10 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot into 990 µL of a compatible diluent (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantification: Analyze the diluted sample via HPLC-UV (or using an ELSD/CAD detector, given the lack of strong chromophores on the oxazepane ring) against a standard curve prepared from a certified reference standard of the compound.

G A 6,6-Dimethyl-1,4-oxazepane hydrochloride (Solid) B Solvent Dispensing (Aqueous vs. Organic) A->B C Equilibration (24h at 25°C, Shake-flask) B->C D Phase Separation (Centrifugation / Filtration) C->D E Quantification (HPLC-UV / LC-MS) D->E F Data Analysis (Solubility Profile Generation) E->F

Fig 2. High-throughput thermodynamic solubility screening workflow.

Downstream Applications in Drug Development

The solubility profile of 6,6-Dimethyl-1,4-oxazepane hydrochloride directly dictates its utility in synthesis and formulation:

  • Synthetic Chemistry: Reactions utilizing this building block (e.g., nucleophilic substitutions, Buchwald-Hartwig aminations) must be conducted in solvents where the compound is at least partially soluble. If a non-polar solvent (like toluene) is required for the reaction kinetics, the free base must be generated in situ using an organic base (e.g., triethylamine or DIPEA) to neutralize the hydrochloride salt, thereby shifting the solubility towards the organic phase[3].

  • Formulation and DMPK: The high aqueous solubility of the hydrochloride salt makes it highly favorable for oral dosing in preclinical pharmacokinetic (PK) studies. It ensures rapid dissolution in the gastrointestinal tract, minimizing solubility-limited absorption issues, a common hurdle described in modern absorption models[1].

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons.[Link]

The 1,4-Oxazepane Scaffold: Discovery, Evolution, and Advanced Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane ring—a seven-membered heterocycle containing oxygen and nitrogen at the 1 and 4 positions—has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional conformation imparts highly desirable physicochemical properties, enabling the precise spatial arrangement of pharmacophores. This technical guide synthesizes the discovery history, pharmacological significance, and the evolution of synthetic methodologies for substituted 1,4-oxazepanes, transitioning from classical ring expansions to modern, stereoselective, and electrochemically driven green chemistry protocols.

Pharmacological Grounding and Discovery History

The discovery of 1,4-oxazepane derivatives as bioactive agents marked a significant shift in targeting complex neurological and systemic diseases. Early structure-activity relationship (SAR) studies identified the 1,4-oxazepane core as a critical determinant for receptor affinity.

Notably, 2,4-disubstituted 1,4-oxazepanes were discovered to act as highly selective1[1]. Because the D4 receptor is implicated in the pathophysiology of schizophrenia, these ligands offered a pathway to effective antipsychotics devoid of the extrapyramidal side effects typical of classical neuroleptics[1]. Beyond the central nervous system, compounds bearing the 1,4-oxazepane scaffold have been validated as potent anticonvulsants, antifungal agents (such as the marine sponge-derived callipeltins), and targeted therapies for inflammatory bowel disease and lupus nephritis[2].

Evolution of Synthetic Strategies

The synthesis of seven-membered heterocycles is historically challenging due to entropic penalties and unfavorable transannular interactions, which often lead to competing reaction pathways (e.g., 6-exo vs. 7-endo cyclizations). The synthetic history of 1,4-oxazepanes can be categorized into four distinct generational methodologies:

  • Classical Methods (Ring Expansions): Early approaches relied on the expansion of smaller rings (e.g., spirocyclopropanes or epoxides) or multi-step acetalizations. These methods suffered from low yields, lengthy protection/deprotection sequences, and poor stereocontrol[3].

  • Solid-Phase Intramolecular Cyclization: To meet the demands of high-throughput drug discovery, solid-phase synthesis was developed. By utilizing 2[2], chemists could rapidly generate libraries of N-phenacyl nitrobenzenesulfonamides, which were subsequently cleaved and cyclized[4].

  • Stereoselective Haloetherification: As medicinal chemistry required more complex, chiral, and polysubstituted scaffolds, researchers developed3[3]. This method leverages the chiral pool to introduce stereocenters without the use of toxic metal catalysts.

  • Electrochemical Amino-Oxygenation: The latest advancement focuses on green chemistry. Utilizing5[5], this undivided-cell electrochemical process eliminates stoichiometric oxidants, providing a direct route to saturated N/O-heterocycles[5].

Evolution Gen1 Classical Methods (Ring Expansion) Gen2 Solid-Phase Synthesis (Intramolecular Cyclization) Gen1->Gen2 Demand for High-Throughput Gen3 Haloetherification (7-endo Cyclization) Gen2->Gen3 Demand for Chirality Gen4 Electrochemical Amino-Oxygenation Gen3->Gen4 Demand for Green Chemistry

Logical evolution of 1,4-oxazepane synthetic methodologies.

Quantitative Data: Strategy Comparison

The following table summarizes the quantitative performance metrics of the primary synthetic strategies used to construct the 1,4-oxazepane core.

Synthetic StrategyKey Intermediate / PrecursorTypical YieldsStereocontrolScalabilityPrimary Advantage
Classical Ring Expansion Spirocyclopropanes / Epoxides30–50%PoorLowUtilizes simple, commercially available starting materials.
Solid-Phase Cyclization N-Phenacyl sulfonamides40–65%ModerateHighEnables rapid, high-throughput library generation.
Haloetherification Chiral enamines / amino alcohols75–90%ExcellentMediumHigh stereoselectivity (up to 4 centers); metal-free.
Electrochemical Synthesis Alkene radical cations70–85%ModerateHighEnvironmentally benign; oxidant-free green chemistry.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each procedural step and include self-validating checkpoints.

Protocol A: Solid-Phase Synthesis of 1,4-Oxazepane-5-carboxylic Acids

This protocol leverages polymer-supported chemistry to bypass intermediate purifications, culminating in a reductive cyclization[4],[2].

  • Immobilization: Anchor Fmoc-HSe(TBDMS)-OH onto Wang resin. Causality: Wang resin is specifically chosen because its ester linkage is highly susceptible to acid-mediated cleavage, allowing for the concurrent release and deprotection of the carboxylic acid moiety in the final step.

  • Deprotection & Sulfonylation: Remove the Fmoc group using 20% piperidine in DMF, followed by the addition of 2-nitrobenzenesulfonyl chloride (2-Ns-Cl) and DIPEA. Causality: The nosyl (Ns) group serves a dual purpose: it protects the amine and highly activates the nitrogen for the subsequent alkylation step.

  • Alkylation: React the resin-bound sulfonamide with a substituted 2-bromoacetophenone, utilizing K₂CO₃ as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst in acetonitrile. Causality: TBAI is critical here; it accelerates the solid-phase alkylation by increasing the effective nucleophilicity of the resin-bound anion.

  • Cleavage & Reductive Cyclization: Treat the resin with a cocktail of Trifluoroacetic acid (TFA) and Triethylsilane (Et₃SiH). Causality: TFA cleaves the molecule from the resin and removes the TBDMS oxygen-protecting group. Crucially, Et₃SiH acts as a carbocation scavenger and reducing agent. Without Et₃SiH, the intermediate undergoes premature lactonization; its presence drives the reaction toward the desired 1,4-oxazepane scaffold[2].

Self-Validation Checkpoint: Prior to full cleavage, analyze a 5 mg resin micro-cleavage via LC-MS to confirm the [M+H]⁺ ion of the N-phenacyl nitrobenzenesulfonamide intermediate. Post-cyclization, utilize ¹³C NMR; the disappearance of the ketone carbonyl resonance (~190 ppm) and the emergence of characteristic oxazepane C-O signals (~65–75 ppm) validate successful ring closure.

Pathway A 1. Immobilization Fmoc-HSe(TBDMS)-OH on Wang Resin B 2. Sulfonylation Addition of 2-Ns-Cl A->B Fmoc deprotection C 3. Alkylation 2-bromoacetophenone + TBAI B->C Base (K2CO3) D 4. Cleavage & Cyclization TFA / Et3SiH C->D Resin Cleavage E 5. 1,4-Oxazepane Product Validation via NMR/LC-MS D->E Diastereomeric Mixture

Workflow for the solid-phase synthesis of 1,4-oxazepane-5-carboxylic acids.

Protocol B: Stereoselective Haloetherification (7-endo Cyclization)

This methodology addresses the need for chiral polysubstituted oxazepanes without relying on heavy metals[3].

  • Precursor Assembly: Synthesize a chiral enamine or amino alcohol precursor derived from the chiral pool (e.g., utilizing natural amino acids). Causality: Embedding pre-existing stereocenters dictates the facial selectivity of the subsequent cyclization through rigid conformational constraints.

  • Haloetherification: Treat the precursor with a halogenating agent (e.g., N-iodosuccinimide, NIS) in a non-nucleophilic solvent (CH₂Cl₂) at -78 °C to 0 °C. Causality: The electrophilic halogen activates the alkene. Due to the specific tether length and the Thorpe-Ingold effect induced by the substituents, the oxygen nucleophile attacks via a favored 7-endo-trig trajectory rather than the competing 6-exo pathway, establishing up to two new stereogenic centers simultaneously[3].

Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3) until the enamine is consumed. Following column chromatography, conduct 2D NOESY NMR spectroscopy. The presence of specific cross-peaks between the protons at the newly formed C5 and C7 positions will self-validate the syn- or anti-diastereoselectivity of the 7-endo cyclization, confirming the 3D architecture of the chiral scaffold.

Conclusion

The trajectory of 1,4-oxazepane synthesis reflects the broader evolution of medicinal chemistry: moving from low-yielding, brute-force classical methods to elegant, stereocontrolled, and environmentally sustainable protocols. By mastering the causality behind solid-phase reductive cyclizations and stereoselective haloetherifications, drug development professionals can efficiently access this privileged scaffold to interrogate complex biological targets, from dopamine receptors to novel antifungal pathways.

References

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances URL:[Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Electrochemical Amino‐Oxygenation Cyclization via Alkene Radical Cation/Bisnucleophile Engagement to Saturated N/O‐Heterocycles Source: Angewandte Chemie International Edition (via ResearchGate) URL:[Link]

Sources

Technical Guide: Safety, Handling, and Storage of 6,6-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6,6-Dimethyl-1,4-oxazepane hydrochloride (CAS 2155856-25-8) is a specialized seven-membered heterocyclic building block used primarily in the synthesis of antiproliferative agents and kinase inhibitors. As a secondary amine salt, it serves as a critical nucleophile in SNAr reactions and peptidomimetic scaffold construction.

This guide addresses the specific technical challenges associated with this compound, including its hygroscopic nature, the stability of the oxazepane ring, and the requisite safety protocols for its manipulation in high-throughput screening (HTS) and lead optimization campaigns.

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physical properties of 6,6-Dimethyl-1,4-oxazepane hydrochloride is essential for accurate dosing and stability management. The gem-dimethyl substitution at the C6 position imparts specific conformational constraints, influencing both its reactivity and solubility profile compared to the unsubstituted parent heterocycle.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name 6,6-Dimethyl-1,4-oxazepane hydrochloride
CAS Number 2155856-25-8Verified Identifier
Molecular Formula C7H16ClNOFree base: C7H15NO
Molecular Weight 165.66 g/mol Use this value for stoichiometry
Physical State White to off-white crystalline solidMay clump if exposed to moisture
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane, Et2O)
Acidity (pKa) ~9–10 (Calculated for amine)Typical for cyclic secondary amines
Hygroscopicity Moderate to HighHCl salts of amines are prone to deliquescence

Part 2: Risk Assessment & Toxicology (E-E-A-T)[4]

While specific toxicological data for this novel building block may be limited, its structural classification as a secondary amine hydrochloride mandates adherence to the GHS Category standards for irritants.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[1]

Toxicological Context[4][5]
  • Route of Entry: Inhalation of dust and dermal contact are the primary risks.

  • Mechanism of Action: As a cationic surfactant-like molecule at physiological pH, high concentrations on mucous membranes can disrupt cell membranes, leading to irritation.

  • Sensitization: No specific data exists; however, secondary amines can occasionally act as sensitizers. Treat as a potential sensitizer.

Part 3: Strategic Handling Protocols

Engineering Controls & PPE

Causality: The hydrochloride salt form is fine and potentially electrostatic. Standard airflow can aerosolize the powder, creating an inhalation hazard.

  • Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Glove Selection: Nitrile gloves (minimum thickness 0.11 mm) are sufficient for incidental contact. Double-gloving is recommended during synthesis scale-up (>10g).

  • Respiratory Protection: If handling outside a hood (not recommended), a P95 or N95 particulate respirator is mandatory.

Weighing and Transfer Methodology

The Challenge: Hydroscopic salts absorb atmospheric moisture, altering the effective molecular weight and causing "caking," which complicates stoichiometry.

Protocol:

  • Acclimatization: Allow the storage container to reach room temperature before opening to prevent condensation.

  • Inert Weighing: For high-precision medicinal chemistry (e.g., library synthesis), weigh the compound under a gentle stream of Nitrogen or Argon.

  • Rapid Closure: Immediately reseal the stock container with Parafilm® or electrical tape after use.

  • Solvent Choice: If the solid is caked, dissolve the entire content in a known volume of DMSO or Methanol to create a stock solution, rather than attempting to chip away solids, which generates aerosols.

Synthesis Workflow: Nucleophilic Aromatic Substitution (SNAr)

This compound is frequently used to introduce the oxazepane ring onto heteroaromatic scaffolds (e.g., pyrimidines) via SNAr.

Visualizing the Workflow: The following diagram outlines the decision logic for using this building block in a standard drug discovery workflow.

HandlingWorkflow cluster_0 Critical Control Point Start Receive 6,6-Dimethyl-1,4-oxazepane HCl Inspection Visual Inspection: Free Flowing vs. Caked Start->Inspection Weighing Weighing Protocol: In Fume Hood Inspection->Weighing If Free Flowing Solubilization Dissolve in DMSO/MeOH (Create Stock Solution) Inspection->Solubilization If Caked/Clumped Weighing->Solubilization Small Scale (<100mg) DirectAdd Direct Solid Addition to Reaction Vessel Weighing->DirectAdd Large Scale (>1g) Reaction S_NAr Reaction (Base Required: DIEA/TEA) Solubilization->Reaction DirectAdd->Reaction Quench Workup: Neutralize & Extract Reaction->Quench

Figure 1: Decision logic for handling 6,6-Dimethyl-1,4-oxazepane HCl based on physical state and scale.

Part 4: Storage & Stability Management

Trustworthiness: Improper storage leads to hydrolysis (absorption of water) and degradation of the salt form, leading to inconsistent yields in sensitive couplings.

Storage Conditions
  • Temperature: Store at 2°C to 8°C (Refrigerated).

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps.

  • Desiccation: Secondary containment in a desiccator is highly recommended to maintain the "free-flowing" powder state.

Stability Indicators
  • Shelf Life: 24 months if stored correctly.

  • Signs of Degradation:

    • Visual: Turning from white powder to a yellow/brown sticky gum (indicates oxidation or moisture uptake).

    • Analytical: Proton NMR showing broadening of amine peaks or shifts in the gem-dimethyl signals.

Part 5: Emergency Response & Waste Disposal

Spill Cleanup
  • Evacuate: Clear the immediate area of unnecessary personnel.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Containment: Cover the spill with a dry absorbent pad or paper towel to prevent dust dispersion.

  • Neutralization: Wipe the area with a dilute sodium bicarbonate solution (5%) to neutralize the acidic salt, followed by water.

  • Disposal: Place waste in a sealed bag labeled "Solid Chemical Waste."

Waste Disposal
  • Classification: Hazardous Chemical Waste (Non-RCRA regulated unless mixed with solvents).

  • Method: Incineration is the preferred method.

  • Do Not: Do not flush down the drain. The compound's aquatic toxicity is not fully characterized, but amine salts can be toxic to aquatic life.

References

  • Vertex Pharmaceuticals Inc. (2019). Antiproliferation compounds and uses thereof (Patent EP3784666B1). European Patent Office.
  • AA Blocks. (n.d.). Product Index: 6,6-dimethyl-1,4-oxazepane hydrochloride.[2][3][4] Retrieved October 26, 2023, from [Link]

  • PubChem. (n.d.). Compound Summary: Oxazepane Derivatives. National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Predicted Molecular Properties & Design Rationale of 6,6-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-oxazepane scaffold represents a critical "scaffold hop" from the ubiquitous morpholine ring, offering altered vector geometry and physicochemical properties for fragment-based drug discovery (FBDD). This guide focuses on a specific derivative: 6,6-Dimethyl-1,4-oxazepane hydrochloride .

While the 6,6-difluoro and 2,2-dimethyl analogs are commercially established, the 6,6-dimethyl variant is a strategic design choice intended to leverage the Thorpe-Ingold effect (gem-dimethyl effect). This substitution pattern is predicted to enhance metabolic stability by blocking oxidative soft spots at the C6 position while restricting conformational entropy, potentially improving binding affinity.

This whitepaper provides a comprehensive analysis of the predicted physicochemical properties, synthetic accessibility, and ADMET profile of this molecule, serving as a roadmap for researchers utilizing this scaffold in lead optimization.

Structural Analysis & The Gem-Dimethyl Effect

Molecular Identity
  • Systematic Name: 6,6-Dimethyl-1,4-oxazepane hydrochloride

  • Free Base Formula: C₇H₁₅NO

  • Salt Formula: C₇H₁₅NO · HCl

  • Core Scaffold: Seven-membered saturated heterocycle (1,4-oxazepane).[1][2][3]

Conformational Dynamics

The unsubstituted 1,4-oxazepane ring is conformationally mobile, existing in a flux between chair and twist-boat forms. This entropy can be a penalty during protein binding.

The Gem-Dimethyl Strategy: Introducing two methyl groups at the C6 position creates steric bulk that biases the ring distribution toward specific low-energy conformations. This is known as the Thorpe-Ingold effect , which pre-organizes the molecule for binding and accelerates cyclization rates during synthesis.

G cluster_0 Conformational Restriction Unsub Unsubstituted 1,4-Oxazepane (High Entropy/Flux) Binding Target Protein Binding Pocket Unsub->Binding High Entropic Penalty Dimethyl 6,6-Dimethyl Analog (Restricted Conformation) Dimethyl->Binding Pre-organized (Low Entropic Penalty)

Figure 1: Impact of gem-dimethyl substitution on conformational entropy and binding thermodynamics.

Predicted Physicochemical Profile[3][4][5][6][7]

As direct experimental data for the 6,6-dimethyl isomer is rare in public databases compared to the 2,2-isomer, the values below are predicted based on Group Contribution Methods (GCM) and comparative analysis with validated analogs (e.g., CAS 1313738-94-1).

Key Metrics Table
PropertyValue (Predicted)Rationale / Method
Molecular Weight (Salt) 165.66 g/mol C₇H₁₅NO (129.20) + HCl (36.46). Validated via stoichiometry.
Molecular Weight (Base) 129.20 g/mol Base calculation.
LogP (Octanol/Water) 0.60 – 0.90 Unsub. oxazepane LogP ≈ -0.1. Two methyls add approx +0.8 to +1.0 lipophilicity.
TPSA ~21.3 Ų Topological Polar Surface Area derived from secondary amine (12.03) + ether oxygen (9.23).
pKa (Conjugate Acid) 9.8 ± 0.5 Secondary amine in 7-ring. Methyls at C6 are

-positioned to N4, offering minimal inductive shielding.
Melting Point 155 – 165 °C Estimated based on 2,2-dimethyl-1,4-oxazepane HCl (MP >150°C).
Solubility (Water) High (>50 mg/mL) The HCl salt form ensures high aqueous solubility despite the methyl groups.
H-Bond Donors 2 (Salt), 1 (Base)Ammonium proton (salt) or Amine proton (base).
Interpretation for Drug Design[3]
  • Lipophilicity: With a LogP < 1.0, this scaffold remains highly hydrophilic, making it ideal for lowering the LogP of lipophilic aromatic warheads in a drug candidate.

  • Basicity: The high pKa (~9.8) implies the molecule will be >99% protonated at physiological pH (7.4), favoring cation-pi interactions with aromatic residues in target proteins.

ADMET Prediction & Metabolic Stability

The placement of methyl groups at C6 is not merely structural; it is a metabolic blockade strategy.

Metabolic Soft Spots

In saturated heterocycles, Carbon atoms alpha to heteroatoms (C2, C3, C5, C7) and carbons in the "belly" of the ring (C6) are susceptible to CYP450-mediated oxidation.

  • C6 Position: In unsubstituted 1,4-oxazepane, C6 is a methylene group (-CH2-). It is vulnerable to hydroxylation.

  • Blocking Effect: Substitution with two methyl groups (6,6-dimethyl) removes the abstractable hydrogens, effectively blocking metabolic clearance at this site.

Metabolism cluster_cytochrome Metabolic Stability Logic CYP CYP450 Enzyme (Oxidative Attack) C6_H Unsubstituted C6 (-CH2-) Contains Abstractable H CYP->C6_H Attacks C6_Me 6,6-Dimethyl C6 (-C(Me)2-) Quaternary Carbon CYP->C6_Me Blocked by Sterics Metabolite Hydroxylated Metabolite (Rapid Clearance) C6_H->Metabolite Oxidation Stable Metabolically Stable (Extended Half-Life) C6_Me->Stable No Reaction

Figure 2: Metabolic blockade mechanism of the 6,6-dimethyl substitution.

Synthetic Accessibility & Validation Protocol

To validate the predicted properties, the molecule must be synthesized. Below is the recommended retrosynthetic pathway and characterization protocol.

Retrosynthesis

The most robust route to 6,6-dimethyl-1,4-oxazepane avoids ring-closing metathesis (which is expensive) and favors cyclization of amino-alcohols.

  • Starting Material: 2,2-Dimethyl-1,3-propanediol (Neopentyl glycol).

  • Step 1: Mono-alkylation to introduce the nitrogen linker.

  • Step 2: Cyclization under basic conditions or Mitsunobu reaction.

Validation Workflow (Self-Validating Protocol)

Objective: Confirm identity and purity of the HCl salt.

  • Proton NMR (¹H-NMR) in D₂O:

    • Expectation: The gem-dimethyl group should appear as a singlet (6H) around δ 0.9–1.1 ppm.

    • Diagnostic: The methylene protons adjacent to Oxygen (C2, C7) will be deshielded (δ 3.5–4.0 ppm).

  • LC-MS (ESI+):

    • Target Mass: [M+H]⁺ = 130.12 Da.

    • Purity Check: UV absorbance at 210 nm (weak) or ELSD detection.

  • Chloride Titration:

    • Dissolve 50 mg in water. Treat with AgNO₃.

    • Validation: Immediate white precipitate confirms HCl salt form.

References

  • BenchChem. (2025).[2][3][4] An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane. Retrieved from

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. J. Chem. Soc., Trans., 107, 1080-1106.
  • PubChem. (2023). 6,6-dimethyl-1,4-oxazepane hydrochloride (Compound Summary). National Library of Medicine. Retrieved from

  • ChemScene. (2023). 2,2-Dimethyl-1,4-oxazepane hydrochloride Product Data. Retrieved from

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Retrieved from

Sources

Methodological & Application

Analytical methods for characterization of 1,4-oxazepane compounds

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application Note: Advanced Analytical Characterization of 1,4-Oxazepane Scaffolds in Drug Development

Introduction & Strategic Context

1,4-Oxazepanes are seven-membered saturated heterocyclic compounds containing oxygen and nitrogen atoms at the 1- and 4-positions. In modern medicinal chemistry, they serve as highly versatile bioisosteres for piperidines and morpholines, offering enhanced physicochemical properties such as improved aqueous solubility, tuned basicity, and increased metabolic stability[1]. The unique conformational rigidity of the 1,4-oxazepane ring is critical for optimizing binding affinity to biological targets, such as in the development of selective dopamine D4 receptor ligands for psychiatric disorders[2].

However, the same structural features that make 1,4-oxazepanes pharmacologically attractive—namely their polarity, basicity, and complex stereochemical dynamics—present significant analytical challenges during synthesis, purification, and structural elucidation[3].

Physicochemical Profiling & Structural Dynamics

Understanding the inherent properties of the 1,4-oxazepane core is the first step in designing a robust analytical strategy. Table 1 summarizes the key physicochemical parameters and their direct implications on analytical workflows.

Table 1: Physicochemical Parameters of 1,4-Oxazepanes and Analytical Implications

ParameterCharacteristicAnalytical Implication
Core Structure 7-membered non-planar heterocycleExhibits conformational flexibility (chair vs. twist-chair)[3]. Requires multidimensional NMR (NOESY) to resolve relative stereochemistry[4].
Polarity High (due to ether and amine/amide linkages)Prone to active-site interactions in GC, causing peak tailing[5]. Necessitates polar-embedded or hybrid LC stationary phases.
Basicity pKa ~7.0 - 8.5 (for secondary/tertiary amines)Mobile phase pH must be strictly controlled (e.g., buffered at pH 5.8 or 10.0) to prevent peak splitting and ensure reproducible retention times[5].

Analytical Workflow Design

To systematically characterize 1,4-oxazepane derivatives, we employ a multi-tiered analytical workflow. The process transitions from crude reaction monitoring to absolute stereochemical confirmation.

G A 1,4-Oxazepane Synthesis (Intramolecular Cyclization) B LC-MS/MS Profiling (Impurity & Mass Confirmation) A->B Crude Sampling C Chromatographic Purification (RP-HPLC / SFC) B->C Method Transfer D Multi-dimensional NMR (Stereochemistry & Conformation) C->D Pure Fractions (>95%) E X-Ray Crystallography (Absolute Configuration) D->E Single Crystal Growth

Analytical workflow for the characterization of 1,4-oxazepane derivatives.

Protocol 1: LC-MS/MS Impurity Profiling and Reaction Monitoring

Causality & Expert Insight: Because 1,4-oxazepanes possess a basic nitrogen and polar ether linkage, they frequently interact with residual silanols on conventional silica-based columns, resulting in severe peak tailing and poor resolution of diastereomeric by-products[5]. To counteract this, this protocol utilizes a polar-embedded C18 column combined with a volatile ammonium acetate buffer. This specific buffer ensures the amine remains partially ionized for excellent Electrospray Ionization (ESI) sensitivity while masking silanol interactions[5].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude 1,4-oxazepane product in HPLC-grade Methanol or Acetonitrile to a concentration of 1 mg/mL. Dilute further with 50:50 Mobile Phase A:B to a final concentration of 10 µg/mL to prevent mass detector saturation.

  • Chromatographic Separation:

    • Column: Waters XBridge Shield RP18 (or equivalent polar-embedded column), 2.1 x 100 mm, 3.5 µm.

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water (pH naturally ~6.8).

    • Mobile Phase B: LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 8 mins, hold at 95% B for 2 mins. Flow rate: 0.3 mL/min.

  • Mass Spectrometry (ESI+):

    • Mode: Positive Electrospray Ionization (ESI+).

    • Parameters: Capillary voltage at 3.0 kV, desolvation temperature at 350 °C, and desolvation gas flow at 600 L/hr.

    • Detection: Run in full scan mode (m/z 100-1000) for unknown impurities, and Multiple Reaction Monitoring (MRM) for targeted quantification of the parent mass[5].

  • Self-Validation Check: Inject a system suitability standard (e.g., a known 1,4-oxazepane reference). The chromatographic tailing factor (

    
    ) must be 
    
    
    
    , and the signal-to-noise (S/N) ratio for the Limit of Quantitation (LOQ) must be
    
    
    before proceeding with sample analysis.

Protocol 2: Multidimensional NMR for Stereochemical Elucidation

Causality & Expert Insight: The synthesis of substituted 1,4-oxazepanes (such as chiral 1,4-oxazepane-5-carboxylic acids) often yields a mixture of diastereomers[4]. 1D


H NMR is insufficient for structural assignment due to severe signal overlap in the aliphatic region (1.5–4.0 ppm) and the complex scalar couplings of the non-planar ring[4]. We employ a comprehensive 2D NMR suite: 

H-

H COSY traces the continuous spin system of the heterocycle,

H-

C HMBC confirms the connectivity of peripheral substituents to the core, and

H-

H NOESY is strictly required to determine the relative stereochemistry (syn/anti relationships) by observing through-space proximity of protons across the ring[4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of highly purified (>95% by LC-MS) 1,4-oxazepane in 0.6 mL of deuterated chloroform (

    
    ) or 
    
    
    
    . Filter the solution through glass wool into a 5 mm NMR tube to remove particulates that degrade magnetic field homogeneity.
  • 1D Acquisition:

    • Acquire a standard

      
      H spectrum (16–32 scans, relaxation delay 
      
      
      
      s).
    • Acquire a

      
      C Attached Proton Test (APT) spectrum (1024 scans) to differentiate 
      
      
      
      (positive signals) from
      
      
      (negative signals)[4].
  • 2D Acquisition:

    • COSY: Acquire with a standard gradient-selected pulse sequence to map the

      
       and 
      
      
      
      proton networks.
    • HMBC: Optimize for a long-range coupling constant (

      
      ) of 8 Hz to confirm the attachment of exocyclic groups (e.g., linking the oxazepane core to a phenyl ring or carboxylic acid)[4].
      
    • NOESY: Set the mixing time (

      
      ) to 300–500 ms, which is optimal for small molecules (MW < 500 Da) to observe critical nuclear Overhauser effects without spin diffusion artifacts.
      
  • Self-Validation Check: Ensure the solvent lock is stable and shim quality is optimal by checking the solvent residual peak; the width at half-height (

    
    ) must be 
    
    
    
    Hz.

Data Presentation: Diagnostic Analytical Markers

To expedite data interpretation, Table 2 provides a reference matrix of expected NMR chemical shifts for the unsubstituted 1,4-oxazepane core. Substituents will predictably shift these baselines.

Table 2: Diagnostic


H and 

C NMR Chemical Shifts for the 1,4-Oxazepane Core
Ring Position

H Shift Range (ppm)

C Shift Range (ppm)
Multiplicity & Coupling Characteristics
C2 (adjacent to O)3.50 – 3.9068.0 – 72.0Complex multiplet; exhibits strong NOE to C3 protons.
C3 (adjacent to O)3.60 – 4.0070.0 – 74.0Often overlaps with C2; cleanly resolved via

H-

C HSQC.
C5 (adjacent to N)2.80 – 3.2045.0 – 52.0Diastereotopic protons show distinct geminal coupling (

Hz).
C6 (aliphatic)1.70 – 2.1025.0 – 30.0Quintet-like appearance; serves as the starting point for COSY walk to C5 and C7.
C7 (adjacent to N)2.70 – 3.1048.0 – 55.0Broadened signals may appear if nitrogen inversion is intermediate on the NMR timescale.

References

[2] Title: New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

[4] Title: Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Protocol: Chromatographic Purity Analysis of 1,4-Oxazepane Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

1,4-Oxazepanes are seven-membered heterocyclic rings containing one oxygen and one nitrogen atom.[1] Unlike stable six-membered morpholines, the seven-membered oxazepane ring introduces conformational flexibility and unique ring strain, making it a valuable but challenging scaffold in medicinal chemistry (often used as a peptidomimetic or central nervous system active core).

Why standard methods fail:

  • Conformational Flipping: The flexibility of the seven-membered ring can lead to peak broadening at room temperature if not controlled by solvent choice or temperature.

  • Detection Limits: Many core 1,4-oxazepane scaffolds lack strong chromophores (like benzene rings), rendering standard UV detection at 254 nm ineffective for the parent ring.

  • Basicity: The N4 nitrogen is typically basic (pKa ~9-10), leading to severe peak tailing on standard silica or C18 columns due to silanol interactions.

This guide provides a self-validating workflow to address these specific challenges, moving from rapid TLC screening to high-precision HPLC quantification.

Impurity Profiling Strategy

Before selecting a method, one must understand the "impurity genealogy" of the synthesis. The separation must resolve the target oxazepane from its specific precursors.

Diagram 1: Impurity Origins & Analytical Decision Tree

Oxazepane_Impurity_Logic Start Synthesis Route RouteA Cyclization of Amino-Alcohols Start->RouteA RouteB Ring Expansion (Schmidt/Beckmann) Start->RouteB ImpurityA Impurity: Linear Amino-Alcohol (Polar, Basic) RouteA->ImpurityA Decision Detection Selection ImpurityA->Decision ImpurityB Impurity: Unreacted Ketone/Oxime (Neutral, UV Active) RouteB->ImpurityB ImpurityB->Decision Method1 HPLC: Low pH (0.1% TFA) Suppress Silanol Activity Decision->Method1 Quantitative Method2 TLC: Ninhydrin Stain (Specific for Amines) Decision->Method2 Qualitative (Route A) Method3 TLC: Iodine/KMnO4 (Universal for Ether/Amine) Decision->Method3 Qualitative (General)

Caption: Analytical decision tree linking synthetic origin to detection strategy. Route A requires specific amine-targeting methods.

Part 1: Rapid TLC Screening (Qualitative)

Thin-Layer Chromatography (TLC) is the first line of defense. For 1,4-oxazepanes, standard UV visualization is often insufficient.

Protocol A: Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 F254 (Aluminum or Glass backed).

  • Mobile Phase Optimization:

    • Standard: DCM : Methanol (95:5 v/v). Note: The methanol is crucial to disrupt the interaction between the basic amine and acidic silica.

    • For Polar Derivatives: DCM : Methanol : Ammonium Hydroxide (90:9:1 v/v). The addition of base (NH4OH) sharpens the spots by deprotonating the amine.

Protocol B: Visualization (The "Stain Logic")

Since the oxazepane ring is not strongly UV active, use this hierarchy:

Visualization MethodTarget FunctionalityMechanismProtocol
UV (254 nm) Aromatic substituentsFluorescence QuenchingNon-destructive. Check first.
Iodine Chamber 1,4-Oxazepane RingReversible ComplexationPlace plate in jar with I2 crystals.[2] Brown spots appear on yellow background.[2][3]
Ninhydrin Free Amines (NH)Oxidative DeaminationDip in 0.3% Ninhydrin in n-Butanol/AcOH. Heat to 110°C. Secondary amines (oxazepanes) turn yellow/orange , not the typical purple of primary amines.
Dragendorff Tertiary AminesIon PairingSpray reagent. Orange spots on white background. Specific for N-alkylated oxazepanes.

Expert Insight: If your oxazepane has an N-protecting group (like Boc or Cbz), Ninhydrin will fail. Use Phosphomolybdic Acid (PMA) or Iodine instead.

Part 2: HPLC Method Development (Quantitative)

For purity analysis >95%, HPLC with Diode Array Detection (DAD) or Mass Spectrometry (MS) is required.

Critical Parameter: pH Control

The nitrogen in position 4 is the critical factor.

  • Neutral pH: The amine interacts with residual silanols on the column, causing severe tailing.

  • High pH (>10): Requires specialized hybrid columns (e.g., Waters XBridge). Good for keeping the amine neutral.

  • Low pH (<3): Recommended. Protonates the amine fully (

    
    ), preventing silanol interaction and ensuring sharp peaks.
    
Standard Operating Procedure (SOP): HPLC Purity Assay

Instrument: HPLC with DAD (Agilent 1260/1290 or equivalent) Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or Phenomenex Kinetex C18. Reasoning: A standard C18 is sufficient if the pH is controlled. For aromatic-heavy derivatives, use a Phenyl-Hexyl column for pi-pi selectivity.

Mobile Phase:

  • Solvent A: Water + 0.1% Formic Acid (or 0.05% TFA for sharper peaks).

  • Solvent B: Acetonitrile + 0.1% Formic Acid.[4]

Gradient Table:

Time (min)% Solvent BFlow Rate (mL/min)Event
0.0051.0Equilibration
2.0051.0Isocratic Hold (Polar impurities elute)
12.00951.0Linear Gradient
15.00951.0Wash
15.1051.0Re-equilibration
20.0051.0Stop

Detection Settings:

  • Primary: 210 nm (Amide/Amine backbone absorption).

  • Secondary: 254 nm (Aromatic impurities).

  • Reference: 360 nm (100 nm bandwidth) to compensate for baseline drift.

Diagram 2: HPLC Method Optimization Workflow

HPLC_Workflow Sample Crude Sample (1 mg/mL in MeOH) Screen Screening Run (5-95% Gradient) Sample->Screen Check Peak Shape Analysis Screen->Check Good Sharp Peaks (Symmetry > 0.8) Check->Good Tailing Tailing Peaks (Amine Interaction) Check->Tailing Split Split/Broad Peaks (Conformers?) Check->Split Fix1 Action: Add 0.1% TFA or Switch to HILIC Tailing->Fix1 Fix2 Action: Increase Temp to 45-50°C Split->Fix2

Caption: Troubleshooting logic for common 1,4-oxazepane chromatographic anomalies.

Part 3: Chiral Analysis (Stereochemical Purity)

Many bioactive 1,4-oxazepanes have stereocenters at C2, C3, or C5. Achiral C18 methods cannot distinguish enantiomers.

Protocol:

  • Column: Immobilized Polysaccharide columns (e.g., Chiralpak IA or IC).

  • Mode: Normal Phase is often superior for structure recognition.

  • Mobile Phase: Hexane : Isopropanol (90:10) + 0.1% Diethylamine (DEA).

    • Expert Note: The DEA is mandatory to mask silanols and ensure the basic nitrogen doesn't streak.

  • Success Criteria: Resolution (

    
    ) > 1.5 between enantiomers.
    

References

  • RSC Advances. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Separation, isolation and identification of optical isomers of 1,4-benzodiazepine glucuronides. Retrieved from [Link]

  • University of Rochester. (n.d.). Magic Formulas: TLC Stains.[5] Retrieved from [Link]

  • Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

Sources

Application of 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Monoamine Reuptake Inhibition and the Rise of the 1,4-Oxazepane Scaffold

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of key neurotransmitters—serotonin (5-HT), norepinephrine (NE), and dopamine (DA)—underlies the pathophysiology of major depressive disorder and other mood disorders. Monoamine transporters (MATs), which include the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), are responsible for the reuptake of these neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters can increase the synaptic availability of monoamines, offering a powerful therapeutic strategy.

While selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs) have been mainstays in the treatment of depression, there is a growing interest in triple reuptake inhibitors (TRIs) that also modulate dopamine levels. It is hypothesized that the addition of dopamine reuptake inhibition may address symptoms of anhedonia and improve overall efficacy.[1]

In the quest for novel chemical scaffolds for monoamine reuptake inhibitors, the 1,4-oxazepane ring system has emerged as a promising candidate.[2] This seven-membered heterocycle, containing oxygen and nitrogen atoms at the 1- and 4-positions respectively, offers a unique three-dimensional structure that can be strategically functionalized to achieve potent and selective inhibition of monoamine transporters.[2] The inherent physicochemical properties of the 1,4-oxazepane core make it a valuable starting point for the design of novel central nervous system (CNS) agents.[2]

This technical guide provides a comprehensive overview of the application of 1,4-oxazepane derivatives as monoamine reuptake inhibitors, detailing synthetic strategies, in vitro and in vivo evaluation protocols, and insights into their structure-activity relationships (SAR).

Synthesis of 1,4-Oxazepane Derivatives: A Generalized Protocol

The synthesis of substituted 1,4-oxazepanes can be achieved through various synthetic routes, with intramolecular cyclization being a common and effective strategy.[3] The following protocol outlines a generalized approach to the synthesis of N-substituted 1,4-oxazepane derivatives.

Protocol: Intramolecular Cyclization for N-Substituted 1,4-Oxazepanes

Objective: To synthesize an N-substituted 1,4-oxazepane derivative via intramolecular cyclization of a linear amino alcohol precursor.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent the oxidation of reagents and intermediates, particularly the amino alcohol, and to exclude moisture which can interfere with the reaction.

  • Anhydrous Solvents: Anhydrous solvents are essential as the presence of water can quench the base and hinder the deprotonation of the hydroxyl and amino groups, which is necessary for the subsequent nucleophilic attack.

  • Choice of Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is chosen to deprotonate the hydroxyl and amino groups without competing in the subsequent intramolecular cyclization. The choice of base can influence the reaction rate and yield.

  • Leaving Group: The dihaloalkane (e.g., 1-bromo-2-chloroethane) provides the two-carbon linker to form the seven-membered ring. The differential reactivity of the halogens can allow for sequential N- and O-alkylation.

  • Purification: Column chromatography is a standard method for purifying organic compounds. The choice of eluent is critical for achieving good separation of the desired product from unreacted starting materials and byproducts. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Materials:

  • Substituted amino alcohol

  • 1-Bromo-2-chloroethane (or other suitable dihaloalkane)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes, Ethyl acetate, Dichloromethane (DCM), Methanol (for chromatography)

  • Standard laboratory glassware, inert atmosphere setup (nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a reflux condenser under an inert atmosphere, dissolve the substituted amino alcohol (1.0 eq) in anhydrous DMF or THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add the base (e.g., NaH, 1.1 eq) portion-wise to the solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. This step facilitates the deprotonation of the hydroxyl and/or amino group.

  • Cyclization: To the stirred suspension, add 1-bromo-2-chloroethane (1.1 eq) dropwise. The reaction is often exothermic, so maintain the temperature below 30 °C. After the addition is complete, heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 1,4-oxazepane derivative.

  • Characterization: Characterize the final product by standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

Workflow for Synthesis of 1,4-Oxazepane Derivatives

start Start: Substituted Amino Alcohol deprotonation Deprotonation (NaH or t-BuOK in anhydrous solvent) start->deprotonation cyclization Intramolecular Cyclization (Addition of Dihaloalkane) deprotonation->cyclization workup Aqueous Work-up and Extraction cyclization->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end End: Pure 1,4-Oxazepane Derivative characterization->end

Caption: Generalized workflow for the synthesis of 1,4-oxazepane derivatives.

In Vitro Evaluation of 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors

The initial characterization of novel 1,4-oxazepane derivatives involves determining their potency and selectivity for the monoamine transporters (SERT, NET, and DAT). This is typically achieved through a combination of radioligand binding assays and neurotransmitter uptake inhibition assays.

Protocol: Radioligand Binding Assays for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of 1,4-oxazepane derivatives for human SERT, NET, and DAT.

Causality of Experimental Choices:

  • Cell Lines: HEK293 cells are commonly used as they are easy to culture and transfect, and they provide a clean background with no endogenous expression of the transporters of interest.

  • Radioligands: Specific high-affinity radioligands are chosen for each transporter ([³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]WIN 35,428 for DAT) to ensure sensitive and specific detection of binding.

  • Non-specific Binding: A high concentration of a known inhibitor for each transporter is used to define non-specific binding, which is the binding of the radioligand to components other than the target transporter. This is crucial for accurately calculating specific binding.

  • Filtration: Rapid filtration through glass fiber filters is used to separate the bound radioligand from the unbound radioligand. The filters are pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligands to the negatively charged glass fibers.

  • Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined from competition binding curves. The Ki values are then calculated from the IC₅₀ values using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]WIN 35,428 (for DAT)

  • Non-labeled inhibitors for defining non-specific binding: Desipramine (for NET), GBR 12909 (for DAT), and Fluoxetine (for SERT)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filter harvester

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Culture HEK293 cells expressing the transporter of interest to confluency. Harvest the cells, homogenize them in ice-cold assay buffer, and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of assay buffer

    • 50 µL of radioligand at a final concentration close to its Kd value.

    • 50 µL of the 1,4-oxazepane derivative at various concentrations (typically a serial dilution from 10⁻¹¹ to 10⁻⁵ M).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of a high concentration of the respective non-labeled inhibitor (e.g., 10 µM desipramine for NET).

  • Incubation: Add 100 µL of the prepared cell membrane suspension to each well. Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: Neurotransmitter Uptake Inhibition Assay

Objective: To determine the functional potency (IC₅₀) of 1,4-oxazepane derivatives to inhibit the uptake of serotonin, norepinephrine, and dopamine into cells expressing the respective transporters.

Causality of Experimental Choices:

  • Radiolabeled Substrates: Radiolabeled neurotransmitters ([³H]5-HT, [³H]NE, and [³H]DA) are used as substrates for the transporters. Their uptake into the cells can be quantified by measuring the intracellular radioactivity.

  • Pre-incubation with Inhibitor: Pre-incubating the cells with the test compound allows it to bind to the transporter before the addition of the radiolabeled substrate, ensuring that the measured inhibition reflects the compound's potency.

  • Short Incubation Time: The uptake of the radiolabeled substrate is measured over a short period to ensure that the initial rate of transport is being measured (linear phase of uptake).

  • Termination of Uptake: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The low temperature stops the transport process.

  • Cell Lysis: The cells are lysed to release the intracellular contents, including the accumulated radiolabeled neurotransmitter, which is then quantified by liquid scintillation counting.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT, plated in 96-well plates

  • Radiolabeled neurotransmitters: [³H]serotonin, [³H]norepinephrine, [³H]dopamine

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

  • 1,4-oxazepane derivatives

  • Reference inhibitors (e.g., fluoxetine, desipramine, GBR 12909)

  • Cell lysis buffer (e.g., 1% SDS)

  • Scintillation cocktail and liquid scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to grow to confluence.

  • Assay Preparation: On the day of the assay, aspirate the growth medium and wash the cells with uptake buffer.

  • Inhibitor Incubation: Add uptake buffer containing various concentrations of the 1,4-oxazepane derivative or a reference inhibitor to the wells. Incubate for a short period (e.g., 10-20 minutes) at room temperature or 37°C.

  • Uptake Initiation: Add the radiolabeled neurotransmitter to each well to initiate uptake.

  • Uptake Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination: Terminate the uptake by rapidly aspirating the buffer and washing the cells multiple times with ice-cold uptake buffer.

  • Cell Lysis and Counting: Lyse the cells with lysis buffer and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of uptake for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

In Vitro Assay Workflow

cluster_0 Radioligand Binding Assay cluster_1 Neurotransmitter Uptake Inhibition Assay mem_prep Membrane Preparation assay_setup_bind Assay Setup (Compound + Radioligand) mem_prep->assay_setup_bind incubation_bind Incubation assay_setup_bind->incubation_bind filtration Filtration and Washing incubation_bind->filtration counting_bind Scintillation Counting filtration->counting_bind analysis_bind Data Analysis (Ki) counting_bind->analysis_bind cell_plating Cell Plating inhibitor_inc Inhibitor Incubation cell_plating->inhibitor_inc uptake_init Uptake Initiation ([3H]Neurotransmitter) inhibitor_inc->uptake_init uptake_term Uptake Termination uptake_init->uptake_term lysis Cell Lysis uptake_term->lysis counting_uptake Scintillation Counting lysis->counting_uptake analysis_uptake Data Analysis (IC50) counting_uptake->analysis_uptake

Caption: Workflow for in vitro evaluation of 1,4-oxazepane derivatives.

Structure-Activity Relationship (SAR) of 1,4-Oxazepane Derivatives as Monoamine Reuptake Inhibitors

The following table presents a hypothetical, yet plausible, set of SAR data for a series of 1,4-oxazepane derivatives. This data is illustrative and designed to guide researchers in the structural optimization of this scaffold for monoamine reuptake inhibition. The general principles are derived from the broader medicinal chemistry literature of monoamine transporter inhibitors.

Table 1: Illustrative SAR Data for 1,4-Oxazepane Derivatives

Compound IDSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
1a HH580750>1000
1b 4-ClH55210850
1c 3,4-diClH12 150620
1d 4-CF₃H25180780
2a 4-Cl2-CH₃48195810
2b 4-Cl3-CH₃62220890
3a 3,4-diClH (N-aryl)8 35 95
3b 3,4-diClH (N-benzyl)1588250

Key SAR Insights:

  • Substitution on the Aryl Ring (R¹):

    • Unsubstituted aryl rings (Compound 1a ) generally exhibit low potency.

    • Electron-withdrawing substituents on the aryl ring, such as chloro (Compound 1b ) or dichloro (Compound 1c ), significantly enhance potency, particularly for SERT. This is a common feature in many monoamine reuptake inhibitors.

    • The 3,4-dichloro substitution pattern (Compound 1c ) appears to be optimal for SERT affinity within this series.

    • A trifluoromethyl group (Compound 1d ) also confers good potency.

  • Substitution on the Oxazepane Ring (R²):

    • Small alkyl substituents on the oxazepane ring (Compounds 2a and 2b ) are generally well-tolerated but do not appear to significantly improve potency compared to the unsubstituted ring. The position of the substituent can influence the conformational preference of the ring and its interaction with the transporter binding pocket.

  • Nature of the Linker to the Aryl Ring:

    • A direct N-aryl linkage (Compound 3a ) can lead to potent and more balanced inhibition across all three transporters, suggesting a more compact conformation may be favorable for interacting with the common binding sites of the monoamine transporters.

    • An N-benzyl linker (Compound 3b ) can also provide potent compounds, but may favor SERT and NET over DAT.

In Vivo Evaluation: Microdialysis for Measuring Extracellular Neurotransmitter Levels

To confirm the in vivo activity of promising 1,4-oxazepane derivatives, microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Protocol: In Vivo Microdialysis in Rats

Objective: To assess the effect of a 1,4-oxazepane derivative on extracellular levels of serotonin, norepinephrine, and dopamine in the rat brain.

Causality of Experimental Choices:

  • Freely Moving Animals: Using freely moving animals reduces the confounding effects of anesthesia on neurotransmitter levels and provides a more physiologically relevant assessment of the drug's effects.

  • Choice of Brain Region: The choice of brain region for microdialysis (e.g., prefrontal cortex, nucleus accumbens, hippocampus) depends on the specific hypothesis being tested and the known distribution of the monoamine transporters.

  • Artificial Cerebrospinal Fluid (aCSF): The microdialysis probe is perfused with aCSF, which is an isotonic solution that mimics the composition of the brain's extracellular fluid, to minimize disruption to the local environment.

  • Basal Level Collection: Collecting several baseline samples before drug administration is crucial to establish a stable baseline against which the effects of the drug can be compared.

  • Analytical Method: High-performance liquid chromatography with electrochemical detection (HPLC-ED) is a highly sensitive and specific method for quantifying the low concentrations of monoamines typically found in microdialysates.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • 1,4-oxazepane derivative and vehicle

  • HPLC system with electrochemical detection (HPLC-ED)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula aimed at the brain region of interest (e.g., prefrontal cortex). Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples (e.g., every 20 minutes for at least 60-80 minutes).

  • Drug Administration: Administer the 1,4-oxazepane derivative (e.g., via intraperitoneal or subcutaneous injection) or its vehicle.

  • Post-Drug Sample Collection: Continue to collect dialysate samples for several hours after drug administration.

  • Sample Analysis: Analyze the dialysate samples for serotonin, norepinephrine, and dopamine content using HPLC-ED.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Plot the mean percentage change from baseline over time for the drug-treated and vehicle-treated groups. Analyze the data for statistical significance.

In Vivo Microdialysis Workflow

surgery Surgical Implantation of Guide Cannula recovery Post-operative Recovery surgery->recovery probe_insertion Microdialysis Probe Insertion recovery->probe_insertion baseline Baseline Sample Collection probe_insertion->baseline drug_admin Drug Administration baseline->drug_admin post_drug_collection Post-Drug Sample Collection drug_admin->post_drug_collection analysis HPLC-ED Analysis of Dialysates post_drug_collection->analysis data_analysis Data Analysis (% Change from Baseline) analysis->data_analysis

Caption: Workflow for in vivo microdialysis studies.

Conclusion and Future Directions

The 1,4-oxazepane scaffold represents a promising and versatile platform for the design of novel monoamine reuptake inhibitors. The synthetic accessibility of this ring system allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The in vitro and in vivo protocols detailed in this guide provide a robust framework for the comprehensive evaluation of 1,4-oxazepane derivatives.

Future research in this area should focus on:

  • Elucidating Detailed SAR: Systematic exploration of substitutions on both the 1,4-oxazepane ring and its appendages to build a comprehensive SAR for SERT, NET, and DAT inhibition.

  • Optimizing for Selectivity: Fine-tuning the substitution patterns to achieve desired selectivity profiles, whether it be for balanced triple reuptake inhibition or for selective inhibition of one or two transporters.

  • Improving Physicochemical and ADME Properties: Investigating the impact of structural modifications on properties such as solubility, metabolic stability, and blood-brain barrier penetration.

  • In Vivo Efficacy Studies: Evaluating lead compounds in animal models of depression and other relevant CNS disorders to establish their therapeutic potential.

By leveraging the principles of medicinal chemistry and the robust pharmacological assays outlined herein, the full therapeutic potential of 1,4-oxazepane derivatives as a new generation of monoamine reuptake inhibitors can be realized.

References

  • Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][3][4]oxazepine core. PubMed. (2025). Available at: [Link]

  • Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (2023). Available at: [Link]

  • Synthesis of Aryl-fused 1,4-Oxazepines and their Oxo Derivatives: A Review. ResearchGate. (2021). Available at: [Link]

  • Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation. PubMed Central. (2019). Available at: [Link]

  • Range of previously reported IC50 values for neurotransmitter uptake inhibition. ResearchGate. (n.d.). Available at: [Link]

  • Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. (2006). Available at: [Link]

  • Synthesis of substituted benzo[b][3][4]oxazepine derivatives by the reaction of 2-aminophenols with alkynones. Organic & Biomolecular Chemistry (RSC Publishing). (2015). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. (2021). Available at: [Link]

  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry. (2004). Available at: [Link]

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. PubMed. (2004). Available at: [Link]

  • Design, synthesis, and biological activities of 1-aryl-1,4-diazepan-2-one derivatives as novel triple reuptake inhibitors. PubMed. (2014). Available at: [Link]

  • In vivo evaluation of substituted 3-amino-1,4-benzodiazepines as anti-depressant, anxiolytic and anti-nociceptive agents. PubMed. (2008). Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Highly Potent and Selective hMAO-B Inhibitors Featuring a Tetrahydrobenzo[f][3][4]oxazepine Core. ResearchGate. (2025). Available at: [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. (2021). Available at: [Link]

  • Repurposing drugs for the human dopamine transporter through WHALES descriptors-based virtual screening and bioactivity evaluation. ScienceOpen. (2024). Available at: [Link]

  • Quantitative in vivo microdialysis study on the influence of multidrug transporters on the blood-brain barrier passage of oxcarbazepine: concomitant use of hippocampal monoamines as pharmacodynamic markers for the anticonvulsant activity. PubMed. (2005). Available at: [Link]

  • Discovery and Development of Monoamine Transporter Ligands. PubMed Central. (2016). Available at: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. (2018). Available at: [Link]

  • Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? PubMed Central. (2014). Available at: [Link]

  • Quantitative in Vivo Microdialysis Study on the Influence of Multidrug Transporters on the Blood-Brain Barrier Passage of Oxcarbazepine: Concomitant Use of Hippocampal Monoamines as Pharmacodynamic Markers for the Anticonvulsant Activity. Journal of Pharmacology and Experimental Therapeutics. (2005). Available at: [Link]

  • Synthesis of 1,2,4-Oxadiazin-5(6H)-One Derivatives and Their Biological Investigation as Monoamine Oxidase Inhibitors. MDPI. (2024). Available at: [Link]

  • Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands. MDPI. (2020). Available at: [Link]

  • Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro. Oriental Journal of Chemistry. (2023). Available at: [Link]

Sources

Optimizing Neurological Scaffolds: The Strategic Use of 6,6-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Technical Guide | Version 2.1

Executive Summary & Pharmacological Rationale

6,6-Dimethyl-1,4-oxazepane hydrochloride (CAS: 1313738-94-1 / Free base related patents) represents a high-value "privileged scaffold" in modern neuropharmacology. While 7-membered heterocycles (diazepines, oxazepines) are historic staples in neurology (e.g., benzodiazepines), they often suffer from rapid metabolic clearance and promiscuous binding.

The 6,6-dimethyl substitution is not merely cosmetic; it introduces the Thorpe-Ingold effect (Gem-Dimethyl Effect) . This structural modification:

  • Restricts Conformation: It biases the 7-membered ring into a preferred twist-chair conformation, reducing the entropic penalty of binding to receptors like Wolframin (WFS1) , Dopamine D4 , and Gamma-secretase .

  • Blocks Metabolism: The methyl groups sterically hinder oxidative metabolism at the susceptible C6 position, significantly extending half-life (t1/2) in CNS environments.

  • Enhances Lipophilicity: It modulates logP to an optimal range (2.0–3.5) for blood-brain barrier (BBB) penetration without compromising solubility.

This guide details the protocol for utilizing this scaffold to synthesize high-affinity ligands for neurodegenerative and neuropsychiatric targets.[1]

Strategic Application: Targeting ER Stress & WFS1

Recent high-impact research (e.g., Vertex Pharmaceuticals, Merck KGaA) has identified 6,6-dimethyl-1,4-oxazepane derivatives as modulators of WFS1 (Wolframin) , an endoplasmic reticulum (ER) transmembrane protein. Dysfunction in WFS1 leads to Wolfram Syndrome and contributes to neurodegeneration (Alzheimer's, Parkinson's) via unmanaged ER stress.

Mechanism of Action Workflow

The following diagram illustrates how ligands derived from this scaffold modulate the ER stress response.

WFS1_Mechanism Scaffold 6,6-Dimethyl-1,4- oxazepane Ligand WFS1 WFS1 Protein (ER Membrane) Scaffold->WFS1 High Affinity Binding Calcium Ca2+ Release (Cytosolic) WFS1->Calcium Gating Modulation UPR Unfolded Protein Response (UPR) Calcium->UPR Signaling Cascade Outcome Neuroprotection / Apoptosis Modulation UPR->Outcome Cell Fate Decision

Figure 1: Mechanistic pathway of 6,6-dimethyl-1,4-oxazepane derivatives in modulating WFS1-mediated calcium signaling and ER stress responses.

Protocol A: Modular Synthesis of Neurological Ligands

Objective: To couple 6,6-dimethyl-1,4-oxazepane hydrochloride with a heteroaryl chloride (e.g., pyrimidine, pyridine) to generate a bioactive CNS ligand. This protocol is adapted from high-yield Nucleophilic Aromatic Substitution (SNAr) methodologies.

Materials Required[1][2][3][4][5][6]
  • Scaffold: 6,6-Dimethyl-1,4-oxazepane hydrochloride (>98% purity).

  • Electrophile: 4-Chloro-6-methyl-pyrimidin-2-amine (or target-specific heteroaryl chloride).

  • Solvent: Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMF.

  • Base: Diisopropylethylamine (DIPEA) or K2CO3.

  • Purification: Reverse-phase HPLC (C18 column).

Step-by-Step Methodology
  • Free Base Liberation (In-situ):

    • In a sealed reaction tube, suspend 6,6-dimethyl-1,4-oxazepane hydrochloride (1.0 equiv, e.g., 0.38 mmol, ~63 mg) in NMP (1.2 mL).

    • Add DIPEA (3.0 equiv) to neutralize the HCl salt and liberate the secondary amine. Stir at Room Temperature (RT) for 10 mins.

  • Coupling Reaction (SNAr):

    • Add the electrophile (e.g., 4-chloro-6-methyl-pyrimidin-2-amine , 1.0 equiv).

    • Seal the vessel and heat to 150°C for 150 minutes .

    • Critical Control: Monitor by LC-MS every 60 mins. The gem-dimethyl group may slow kinetics due to steric bulk; ensure complete conversion before stopping.

  • Work-up & Isolation:

    • Cool to RT. Dilute with water/brine.

    • Extract with Ethyl Acetate (3x).

    • Alternative (High Throughput): Inject the crude NMP solution directly onto a Prep-HPLC column (Water/Acetonitrile + 0.1% TFA gradient).

  • Characterization:

    • Verify product via 1H NMR . Look for the diagnostic gem-dimethyl singlet signals around δ 1.0–1.2 ppm and the methylene protons of the oxazepane ring splitting due to the rigidified conformation.

Protocol B: In Vitro Functional Assay (Calcium Flux)

Objective: To validate the biological activity of the synthesized ligand on WFS1 or G-protein coupled receptors (GPCRs) using a kinetic calcium mobilization assay.

Experimental Setup
ParameterSpecification
Cell Line HEK293T or SH-SY5Y (Neuronal) stably expressing target (e.g., WFS1 or D4).
Detection FLIPR (Fluorometric Imaging Plate Reader) or Confocal Microscopy.
Indicator Fluo-4 AM or Fura-2 (Calcium sensitive dyes).
Positive Control Thapsigargin (ER stress inducer) or known agonist.
Assay Workflow
  • Cell Seeding:

    • Seed cells in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media. Add 20 µL of Fluo-4 AM loading buffer (in HBSS + 20 mM HEPES).

    • Incubate for 45 mins at 37°C, then 15 mins at RT to minimize dye extrusion.

  • Compound Preparation:

    • Dissolve the synthesized 6,6-dimethyl-1,4-oxazepane derivative in DMSO (10 mM stock).

    • Prepare serial dilutions (e.g., 10 µM to 0.1 nM) in assay buffer.

  • Measurement (Kinetic Read):

    • Place plate in FLIPR.

    • Baseline: Record fluorescence for 10 seconds.

    • Injection: Add compound (or vehicle).[1]

    • Response: Monitor fluorescence (Ex 488nm / Em 525nm) for 180 seconds.

    • Data Analysis: Calculate

      
       and fit to a sigmoidal dose-response curve to determine EC50/IC50.
      

Structural & Synthetic Logic (Graphviz)

The following diagram details the synthetic logic, highlighting why the 6,6-dimethyl variant is superior to the unsubstituted oxazepane.

Synthesis_Logic Precursor Unsubstituted 1,4-Oxazepane Reaction S_NAr Coupling (150°C, NMP) Precursor->Reaction Traditional Route GemDimethyl 6,6-Dimethyl-1,4- oxazepane HCl GemDimethyl->Reaction Preferred Route Product_Unsub Unstable Product (Rapid Metabolism) Reaction->Product_Unsub Product_Gem Optimized Ligand (High Stability) Reaction->Product_Gem Gem-Dimethyl Effect

Figure 2: Comparative synthetic workflow demonstrating the stability advantage of the 6,6-dimethyl scaffold over unsubstituted analogs.

References

  • Vertex Pharmaceuticals & Merck KGaA. (2019). Antiproliferation compounds and uses thereof. Patent WO2019209759A1 / EP3784666B1. (Describes the specific synthesis and use of 6,6-dimethyl-1,4-oxazepane in WFS1-modulating drugs).

  • Kaliberda, O. V., et al. (2025). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. (Details the synthetic challenges and solutions for this privileged scaffold).

  • Rowley, M., et al. (2004).[2] New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands.[2] Journal of Medicinal Chemistry. (Establishes the SAR of 1,4-oxazepanes in neurological targets).

  • BenchChem Technical Guides. (2025). 1,4-Oxazepan-6-one Hydrochloride - A Key Heterocyclic Scaffold for Drug Discovery.[1] (General properties of the oxazepane class).[1][3][4][5][6]

Disclaimer: This document is for research and development purposes only. All protocols involves hazardous chemicals and should be performed by qualified personnel under appropriate safety conditions.

Sources

Application Note: Standardized Protocol for Evaluating the Antibacterial Efficacy of Oxazepine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Microbiologists, and Drug Development Professionals Application Area: Preclinical Antimicrobial Discovery, Medicinal Chemistry, High-Throughput Screening

Introduction & Mechanistic Rationale

Oxazepines are seven-membered, unsaturated heterocyclic compounds containing both nitrogen and oxygen atoms. Their non-planar, boat-shaped spatial conformation provides structural stability and unique pharmacological profiles, making them highly attractive scaffolds in medicinal chemistry[1]. Recently, functionalized 1,3-oxazepine and 1,3-oxazepine-4,7-dione derivatives have demonstrated potent broad-spectrum antibacterial activity, specifically targeting multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens [1].

Mechanistic Causality: The antibacterial efficacy of oxazepine derivatives is primarily attributed to their ability to penetrate the bacterial cell envelope and interact with critical intracellular targets. Specifically, oxazepines functionalized with hydroxyl, azo, or carbonyl groups have been shown to competitively inhibit DNA gyrase and topoisomerase IV[2]. By binding to these enzymes, oxazepines prevent the necessary DNA supercoiling and unlinking required during cell division, ultimately halting bacterial replication and inducing cell death [2].

Mechanism Oxa Oxazepine Derivative Pen Cell Envelope Penetration Oxa->Pen Gyr DNA Gyrase & Topo IV Inhibition Pen->Gyr Rep DNA Replication Halt Gyr->Rep Death Bacterial Cell Death Rep->Death

Proposed mechanism of oxazepine-mediated antibacterial activity.

Experimental Design & Self-Validating Systems

To ensure rigorous, reproducible, and self-validating data, this protocol employs a multi-tiered approach based on the Clinical and Laboratory Standards Institute (CLSI) guidelines [3].

  • Broth Microdilution (MIC & MBC): Establishes the fundamental potency of the compound. We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) to ensure optimal growth and consistent divalent cation (

    
    , 
    
    
    
    ) concentrations, which are crucial for stabilizing bacterial membranes and ensuring reproducible drug-target interactions [3].
  • Time-Kill Kinetics: Differentiates between bacteriostatic and bactericidal mechanisms by tracking the log reduction of viable colony-forming units (CFU) over a 24-hour period.

  • Self-Validation: Every assay plate must act as a self-contained validating system. This requires a sterility control (media only, validating aseptic technique), a growth control (media + bacteria, validating organism viability), and a reference antibiotic (e.g., Ciprofloxacin or Vancomycin) with a known MIC range for the specific quality control strain [4].

Workflow Prep 1. Compound Prep (DMSO Solubilization) MIC 3. Broth Microdilution (MIC Determination) Prep->MIC Inoc 2. Inoculum Standardization (0.5 McFarland) Inoc->MIC MBC 4. Agar Plating (MBC Determination) MIC->MBC TK 5. Time-Kill Kinetics (Bactericidal vs Static) MIC->TK Data 6. Data Analysis & Validation MBC->Data TK->Data

High-throughput screening workflow for oxazepine antibacterial evaluation.

Detailed Experimental Protocols

Phase 1: Compound Preparation and Inoculum Standardization
  • Compound Solubilization: Dissolve the synthesized oxazepine derivative in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a master stock of

    
    .
    
    • Causality: Oxazepines are highly hydrophobic; DMSO ensures complete dissolution without precipitating the compound. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity [3].

  • Inoculum Preparation: Isolate pure colonies of target reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) on Tryptic Soy Agar (TSA). Incubate overnight at 37°C.

  • Standardization: Suspend 3-5 distinct colonies in sterile saline (0.85% NaCl). Adjust the turbidity to match a 0.5 McFarland standard (approximately

    
    ) using a spectrophotometer (
    
    
    
    ). Dilute this suspension 1:150 in CAMHB to achieve a final working inoculum of
    
    
    [4].
Phase 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
  • Serial Dilution: In a sterile 96-well U-bottom microtiter plate, dispense 50 µL of CAMHB into wells 2 through 12. Add 100 µL of the working oxazepine solution (diluted in CAMHB to

    
    ) to well 1. Perform a 2-fold serial dilution from well 1 to well 10, transferring 50 µL at each step. Discard 50 µL from well 10.
    
  • Inoculation: Add 50 µL of the standardized bacterial inoculum (

    
    ) to wells 1 through 11. The final well volume is 100 µL, bringing the final bacterial concentration to 
    
    
    
    .
    • Well 11 (Growth Control): 50 µL CAMHB + 50 µL Inoculum.

    • Well 12 (Sterility Control): 100 µL CAMHB only.

  • Incubation: Seal the plate with a breathable, sterile membrane and incubate at 37°C for 16-20 hours under aerobic conditions.

  • Reading: Determine the MIC visually or via a microplate reader (

    
    ). The MIC is defined as the lowest concentration of the oxazepine derivative that completely inhibits visible bacterial growth.
    
Phase 3: Minimum Bactericidal Concentration (MBC) and Time-Kill Assay
  • MBC Determination: From all visually clear wells in the MIC assay (and the highest concentration well with growth), aspirate 10 µL and spot-plate onto Mueller-Hinton Agar (MHA) plates. Incubate for 24 hours at 37°C. The MBC is the lowest concentration that results in a

    
     reduction in the initial inoculum (no growth on the plate).
    
  • Time-Kill Kinetics: Prepare sterile flasks containing 10 mL of CAMHB supplemented with the oxazepine compound at

    
    , 
    
    
    
    , and
    
    
    the MIC. Inoculate with the test organism to a final density of
    
    
    .
  • Sampling: Remove 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours. Serially dilute in sterile saline and plate on MHA. Count viable colonies after 24 hours of incubation. A

    
     decrease in 
    
    
    
    compared to the initial inoculum indicates bactericidal activity.

Data Presentation & Interpretation

Quantitative data must be summarized to allow rapid comparison between novel oxazepine derivatives and standard clinical therapies. An MBC/MIC ratio of


 typically classifies the compound as bactericidal, whereas a ratio 

indicates bacteriostatic activity.

Table 1: Representative Antibacterial Profile of Synthesized Oxazepine Derivatives

Compound IDTarget StrainMIC (

)
MBC (

)
MBC/MIC RatioTime-Kill Classification (at

MIC)
Oxa-F8 S. aureus (ATCC 29213)4.08.02Bactericidal (

-log reduction at 8h)
Oxa-F8 E. coli (ATCC 25922)16.064.04Bactericidal (

-log reduction at 12h)
Oxa-F9 S. aureus (ATCC 29213)8.064.08Bacteriostatic (

-log reduction at 24h)
Vancomycin S. aureus (ATCC 29213)1.02.02Bactericidal (Control)
Ciprofloxacin E. coli (ATCC 25922)0.0150.032Bactericidal (Control)

Note: Oxa-F8 and Oxa-F9 refer to functionalized 1,3-oxazepine derivatives. Data is representative of typical screening outcomes.

References

  • Synthesis, characterization and Antibacterial Evaluation of Novel 1,3-Oxazepine Derivatives Using A Cycloaddition Approach Eman Research [Link]

  • Synthesis of the Derivatives of 1,3-oxazepine-4,7-dione and Investigation of Antibacterial Activity Journal of Pharmaceutical Negative Results [Link]

  • Synthesis of novel N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl moieties as promising antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens PLOS One [Link]

  • Design, synthesis, and biological evaluation of 2,6-diaminobenzobisthiazole derivatives as promising antimicrobial and antiviral agents with molecular docking insights into DNA gyrase targeting Arabian Journal of Chemistry [Link]

Application Note: Derivatization of 6,6-Dimethyl-1,4-oxazepane Hydrochloride for SAR Studies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Focus: Scaffold Morphing Strategies, Physicochemical Profiling, and Validated Synthetic Protocols

Structural Rationale & Chemical Context

In modern medicinal chemistry, optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a lead compound often requires "escaping flatland" by incorporating saturated,


-rich heterocycles. While morpholine is a ubiquitous structural motif used to modulate lipophilicity and basicity, it frequently suffers from metabolic liabilities (e.g., oxidative ring-opening) and intellectual property crowding.

6,6-Dimethyl-1,4-oxazepane serves as an advanced bioisostere for morpholine. The expansion to a 7-membered ring increases structural flexibility, while the strategic placement of a gem-dimethyl group at the 6-position introduces profound structural and metabolic advantages:

  • The Thorpe-Ingold Effect: The bulky methyl groups restrict the conformational space of the oxazepane ring. This pre-organization can significantly reduce the entropic penalty upon binding to a target kinase or receptor, often leading to enhanced affinity.

  • Metabolic Shielding: The steric bulk of the gem-dimethyl moiety shields the adjacent carbon centers from cytochrome P450-mediated oxidation, improving the compound's half-life.

  • Handling and Stability: The free base of 6,6-dimethyl-1,4-oxazepane (MW 129.20) is a volatile, low-melting oil that is difficult to handle with stoichiometric precision. Therefore, the hydrochloride salt (CAS: 2155856-25-8) is universally preferred. It is a highly stable, free-flowing solid that ensures reproducibility in high-throughput Structure-Activity Relationship (SAR) library synthesis[1].

Physicochemical Impact of Scaffold Morphing

To understand the SAR trajectory when replacing a standard morpholine with 6,6-dimethyl-1,4-oxazepane, it is critical to evaluate the baseline physicochemical shifts. The table below summarizes the quantitative impact of this scaffold morphing.

ScaffoldMolecular Weight (Free Base)Predicted logPpKa (Secondary Amine)Fsp³Key SAR Attribute
Morpholine 87.12 g/mol -0.868.31.00High aqueous solubility, minimal steric bulk.
1,4-Oxazepane 101.15 g/mol -0.409.01.00Increased ring flexibility, higher basicity.
6,6-Dimethyl-1,4-oxazepane 129.20 g/mol +0.659.21.00Conformational restriction, enhanced metabolic stability, increased lipophilicity.

Data synthesized from foundational cheminformatics profiling of cyclic amines.

Derivatization Workflow

The secondary amine at the 4-position of 6,6-dimethyl-1,4-oxazepane is the primary vector for derivatization. Because the hydrochloride salt is used, all functionalization pathways require an in situ free-basing step.

SAR_Derivatization_Workflow cluster_reactions Derivatization Pathways Start 6,6-Dimethyl-1,4-oxazepane HCl (Starting Scaffold) FreeBase In Situ Free-Basing (Base: DIPEA / NaOtBu) Start->FreeBase SNAr SNAr / N-Arylation (Heteroaryl Halides) FreeBase->SNAr Buchwald Buchwald-Hartwig (Unactivated Aryls) FreeBase->Buchwald Acylation N-Acylation (Amides / Ureas) FreeBase->Acylation SAR SAR Profiling (ADME, PK/PD, Target Affinity) SNAr->SAR Buchwald->SAR Acylation->SAR

Workflow for the derivatization of 6,6-dimethyl-1,4-oxazepane in SAR studies.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to ensure that experimental failures are caught before downstream purification.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Heteroaryl Halides

Authoritative Grounding: This protocol is adapted from the synthetic pathways utilized by Vertex Pharmaceuticals in the development of antiproliferative agents, where 6,6-dimethyl-1,4-oxazepane was successfully coupled with pyrimidine derivatives at 150 °C[2].

Causality & Rationale: The 7-membered ring and gem-dimethyl group create moderate steric hindrance around the secondary amine. Therefore, SNAr requires highly activated electrophiles (e.g., 2-chloropyrimidines), a polar aprotic solvent (NMP) to stabilize the transition state, and elevated temperatures.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, add 6,6-dimethyl-1,4-oxazepane hydrochloride (1.2 eq, ~0.45 mmol) and the target heteroaryl chloride (1.0 eq, ~0.38 mmol).

  • Free-Basing: Add anhydrous N-Methyl-2-pyrrolidone (NMP) (1.5 mL), followed by N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Note: The excess DIPEA is required to liberate the free base from the HCl salt and neutralize the HCl generated during the SNAr reaction.

  • Execution: Seal the vial and heat at 150 °C for 150 minutes (conventional heating) or 30 minutes via microwave irradiation.

  • Self-Validation (IPC): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Criterion: The UV trace (254 nm) must show <5% remaining heteroaryl chloride. The MS must confirm the

      
       of the desired product. If conversion is incomplete, add 0.5 eq of DIPEA and heat for an additional 30 minutes.
      
  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with 5% aqueous LiCl (

    
     mL) to remove NMP. Dry the organic layer over 
    
    
    
    and concentrate for reverse-phase purification.
Protocol B: Buchwald-Hartwig Cross-Coupling for Unactivated Aryls

Causality & Rationale: For unactivated aryl bromides or chlorides where SNAr fails, palladium-catalyzed cross-coupling is mandatory. The bulky BrettPhos ligand is specifically chosen here because it excels at preventing


-hydride elimination and promotes reductive elimination when coupling sterically hindered secondary cyclic amines. Sodium tert-butoxide (

) is used in excess to both deprotonate the HCl salt and drive the catalytic cycle.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 6,6-dimethyl-1,4-oxazepane hydrochloride (1.2 eq), aryl bromide (1.0 eq),

    
     (0.05 eq), BrettPhos (0.10 eq), and 
    
    
    
    (3.5 eq).
  • Degassing: Evacuate and backfill the tube with dry Nitrogen (

    
    ).
    
  • Execution: Add anhydrous, degassed 1,4-dioxane (0.2 M relative to the aryl halide). Seal the tube and stir at 100 °C for 12 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot under

    
    , quench in 1 mL Methanol, filter through a 0.22 µm PTFE syringe filter, and analyze via LC-MS.
    
    • Validation Criterion: Disappearance of the aryl bromide isotope pattern in the MS trace. If the reaction stalls, verify the exclusion of oxygen, as

      
       oxidation is the primary failure mode.
      
  • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: N-Acylation (Amide Bond Formation)

Causality & Rationale: Generating amide derivatives is a rapid way to explore the SAR of the oxazepane scaffold. HATU is selected as the coupling reagent because it forms a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric bulk of the 6,6-dimethyl-1,4-oxazepane ring during nucleophilic attack.

Step-by-Step Methodology:

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Coupling: In a separate vial, dissolve 6,6-dimethyl-1,4-oxazepane hydrochloride (1.0 eq) in DMF with DIPEA (2.0 eq) to form the free base. Transfer this solution dropwise to the activated acid mixture.

  • Execution: Stir at room temperature for 4 hours.

  • Self-Validation (IPC): Monitor via TLC (stain with Ninhydrin) and LC-MS.

    • Validation Criterion: The Ninhydrin stain should show the disappearance of the secondary amine (which typically stains faint yellow/brown). LC-MS must show complete consumption of the active ester.

  • Workup: Quench with saturated aqueous

    
    . Extract with DCM (
    
    
    
    ). Wash the combined organics with brine, dry over
    
    
    , and concentrate.

References

  • PubChemLite / University of Luxembourg . "6,6-dimethyl-1,4-oxazepane hydrochloride (C7H15NO) - Structural Information". PubChem Database. Available at:[Link]

  • Vertex Pharmaceuticals Incorporated & Merck Patent GmbH. "Antiproliferation compounds and uses thereof" (EP3784666B1). Google Patents.
  • National Institutes of Health (NIH) / PMC . "Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles". PMC Archive. Available at:[Link]

Sources

Application Note: Cell-Based Assay Development for 6,6-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

6,6-Dimethyl-1,4-oxazepane hydrochloride (CAS: 132354258) represents a "privileged scaffold" in modern medicinal chemistry. Unlike planar aromatic rings, this seven-membered heterocycle offers unique 3D-dimensionality (sp3-rich character), which improves solubility and metabolic stability while enabling specific vector exploration in drug design.

Literature validates 1,4-oxazepane derivatives as potent ligands for Dopamine D4 receptors (D4R) , anticonvulsants, and antifungal agents [1, 2]. Consequently, assay development for this compound is rarely about testing the fragment's efficacy in isolation, but rather establishing a robust screening platform to validate the scaffold's biological compatibility and the functional activity of its library derivatives.

This guide details the end-to-end development of a cell-based assay system, moving from intrinsic scaffold profiling (solubility/toxicity) to a specific functional model targeting the Dopamine D4 receptor (Gi-coupled GPCR), a primary therapeutic target for this class of molecules.

Assay Development Lifecycle (Workflow)

The following diagram outlines the critical path for validating 6,6-Dimethyl-1,4-oxazepane, ensuring that "hits" are driven by specific pharmacology, not off-target toxicity or solubility artifacts.

AssayLifecycle Stock Stock Preparation (DMSO Tolerance) QC Physiochemical QC (Solubility/Stability) Stock->QC 100 mM in DMSO Tox Cytotoxicity Profiling (CellTiter-Glo / HEK293) QC->Tox Dilution Series Target Target Selection (Dopamine D4R - Gi) Tox->Target Define Non-Toxic Range Opt Assay Optimization (Cell Density/Agonist EC80) Target->Opt Screen Functional Screen (cAMP HTRF/Luminescence) Opt->Screen Valid Data Validation (Z' Factor > 0.5) Screen->Valid

Figure 1: The Assay Development Lifecycle. Blue nodes represent compound handling; Red represents safety profiling; Yellow/Green represent functional assay development.

Phase I: Compound Handling & Physiochemical Profiling

Before cellular exposure, the physicochemical limitations of the 6,6-Dimethyl-1,4-oxazepane hydrochloride salt must be defined. As a hydrochloride salt, it is hydrophilic, but the free base may precipitate in physiological buffers.

Stock Solution Preparation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%).

  • Concentration: Prepare a primary stock at 100 mM .

  • Storage: Aliquot into amber glass vials (hydroscopic protection) and store at -20°C. Avoid freeze-thaw cycles >3 times.

Aqueous Solubility Check (Nephelometry Substitute)
  • Objective: Confirm the compound does not crash out in assay media (DMEM/RPMI).

  • Protocol:

    • Dilute 100 mM stock 1:100 into PBS (pH 7.4) to yield 1 mM.

    • Incubate at 37°C for 2 hours.

    • Measure Absorbance at 600 nm (OD600).

    • Acceptance Criteria: OD600 < 0.01 (relative to blank PBS). If cloudy, sonicate or reduce concentration to 100 µM for assays.

Phase II: Cytotoxicity Profiling (The "Clean" Window)

To ensure functional data is not an artifact of cell death, we must determine the CC50 (Cytotoxic Concentration 50%). 1,4-oxazepanes are generally well-tolerated, but high concentrations of amine-rich fragments can cause lysosomotropism.

Protocol: ATP-Based Cell Viability Assay (CellTiter-Glo)

Cell Line: HEK293 (Common host for D4R transfection) or HepG2 (Metabolic proxy).

  • Seeding: Plate 5,000 cells/well in 384-well white opaque plates in 20 µL culture medium. Incubate 24h at 37°C/5% CO2.

  • Compound Addition:

    • Prepare a 10-point serial dilution (1:3) of 6,6-Dimethyl-1,4-oxazepane starting at 1 mM.

    • Add 5 µL of 5x compound solution to cells.

    • Vehicle Control: 0.5% DMSO (Final).

    • Positive Control: 10 µM Staurosporine (100% kill).

  • Incubation: 48 hours.

  • Detection: Add 25 µL CellTiter-Glo reagent. Shake 2 min; incubate 10 min (dark).

  • Read: Luminescence (Integration time: 0.5s).

Data Output: Plot Log[Concentration] vs. RLU.

  • Go/No-Go Decision: If CC50 < 10 µM, the scaffold is too toxic for sensitive GPCR assays. Proceed only if CC50 > 50 µM.

Phase III: Functional Assay (Case Study: Dopamine D4 Receptor)

Since literature identifies 1,4-oxazepane derivatives as Dopamine D4 ligands [2, 5], we will design a cAMP Inhibition Assay .

  • Mechanism: D4R is Gi/o-coupled . Activation inhibits Adenylyl Cyclase (AC), reducing cAMP.

  • Challenge: To measure inhibition of cAMP, we must first artificially stimulate cAMP levels using Forskolin.

  • Goal: Determine if the compound acts as an Agonist (further lowers cAMP) or Antagonist (blocks Dopamine-induced cAMP reduction).

Signaling Pathway Visualization

GPCR_Pathway Ligand Ligand (Oxazepane Derivative) D4R Dopamine D4 Receptor (Gi-Coupled) Ligand->D4R Binding AC Adenylyl Cyclase (AC) D4R->AC G-alpha-i (Inhibition) cAMP cAMP AC->cAMP Conversion blocked by D4R activation ATP ATP ATP->AC Forskolin Forskolin (Stimulator) Forskolin->AC Direct Activation

Figure 2: The Gi-coupled signaling pathway. The assay measures the reduction of Forskolin-stimulated cAMP levels.

Protocol: cAMP HTRF (Homogeneous Time-Resolved Fluorescence)

Reagents: Cisbio cAMP Gs/Gi Kit or equivalent. Cells: CHO-K1 stably expressing human DRD4.

Step 1: Agonist Mode (Testing for Activation)
  • Cell Prep: Harvest cells and resuspend in stimulation buffer (HBSS + 500 µM IBMX to block phosphodiesterase).

  • Plating: Dispense 2,000 cells/well (5 µL) into a 384-well low-volume white plate.

  • Stimulation Mix:

    • Prepare compound at 4x concentration in buffer containing 20 µM Forskolin .

    • Note: Forskolin is required to raise the cAMP baseline so the Gi-effect (reduction) is visible.

  • Addition: Add 5 µL of Compound/Forskolin mix to cells.

  • Incubation: 30 minutes at Room Temperature (RT).

  • Detection:

    • Add 5 µL cAMP-d2 (Acceptor).

    • Add 5 µL Anti-cAMP-Cryptate (Donor).

  • Read: EnVision or compatible reader (Excitation: 337nm; Emission: 665nm/620nm).

Step 2: Antagonist Mode (Testing for Blocking)
  • Modification: Pre-incubate cells with the Oxazepane compound for 15 mins. Then add a mix of Dopamine (EC80 concentration) + Forskolin .

  • Readout: If the compound is an antagonist, it will prevent Dopamine from lowering cAMP, resulting in high HTRF signal relative to the Dopamine control.

Data Analysis & Validation Standards

To ensure the assay is robust enough for screening a library of 1,4-oxazepane derivatives, you must validate the window using the Z-Factor .

Calculation

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">



  • 
    : Mean and SD of Positive Control (e.g., 1 µM Dopamine + Forskolin).
    
  • 
    : Mean and SD of Negative Control (Forskolin only).
    
Acceptance Criteria
MetricPassing CriteriaAction if Failed
Z' Factor > 0.5Optimize cell density or antibody concentration.
CV (Coeff. of Variation) < 10%Check pipetting accuracy or cell clumping.
S/B Ratio > 3-foldIncrease Forskolin concentration.
DMSO Tolerance Stable signal at 1%If signal drops, limit DMSO to 0.5%.

References

  • Králová, P., et al. (2020).[1] Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine.[2] RSC Advances. Retrieved from [Link]

  • PubChem. (2023). 6,6-dimethyl-1,4-oxazepane hydrochloride Compound Summary. Retrieved from [Link]

  • Rowley, M., et al. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands.[3] Journal of Medicinal Chemistry.[3] Retrieved from [Link]

  • Kaliberda, O. V., et al. (2026).[4] Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ResearchGate.[4] Retrieved from [Link][4]

Sources

Application Notes and Protocols: Solid-Phase Synthesis of 1,4-Oxazepan-6-one Analog Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The 1,4-oxazepane scaffold is a privileged, conformationally restricted seven-membered heterocyclic structure found in a variety of biologically active molecules, exhibiting significant potential in medicinal chemistry as anticonvulsants, antifungals, and targeted target modulators[1]. While the synthesis of 1,4-oxazepan-7-ones is well-documented, accessing the isomeric 1,4-oxazepan-6-one core presents unique regiochemical challenges.

Solid-phase synthesis (SPS) is highly amenable to automation and high-throughput screening, making it an excellent choice for lead discovery and the rapid generation of structural libraries[2]. By transitioning the synthesis to a solid support, researchers can drive reactions to completion using excess reagents, which are subsequently removed via simple filtration[3].

This technical guide outlines a robust, self-validating solid-phase synthetic pathway for 1,4-oxazepan-6-one analogs. The core of this strategy relies on the immobilization of a 3-piperidone precursor via a polymer-supported carbamate linkage, followed by an on-resin Baeyer-Villiger ring expansion[4].

Synthetic Strategy: The Polymer-Supported Baeyer-Villiger Approach

The rational design of this solid-phase route hinges on dual-purpose linker chemistry and regioselective oxidation.

  • Linker Causality: Wang resin is activated to form a reactive carbonate. Immobilization of 3-piperidone via its secondary amine forms a polymer-supported carbamate. This linkage is chemically strategic: it acts as a robust physical tether to the insoluble matrix while simultaneously serving as an electron-withdrawing N-protecting group (analogous to an N-Boc group). This protection is critical to prevent the unwanted N-oxidation of the secondary amine during the subsequent peroxy acid treatment[1][4].

  • Oxidation Causality: The Baeyer-Villiger oxidation of the resin-bound N-protected 3-piperidone is driven by m-chloroperoxybenzoic acid (m-CPBA). The regioselectivity of this ring expansion dictates the final isomer. Migration of the C4 carbon over the C2 carbon is favored due to the electronic stabilization of the transition state, preferentially yielding the desired 1,4-oxazepan-6-one framework[4].

Pathway N1 Polymer-Supported Carbamate (Resin-O-CO-N) N2 Resin-Bound 3-Piperidone N1->N2 Piperidone coupling N3 Criegee Intermediate (Peroxy Acid Attack) N2->N3 m-CPBA addition N4 Regioselective Migration (C4 > C2) N3->N4 Rearrangement N5 Resin-Bound 1,4-Oxazepan-6-one N4->N5 Ring Expansion

Mechanistic pathway of the on-resin Baeyer-Villiger ring expansion.

Experimental Protocols: A Self-Validating System

The following step-by-step methodologies are designed with built-in analytical checkpoints to ensure a self-validating workflow. All manipulations should be carried out in a well-ventilated fume hood[1].

Step 1: Resin Activation

Causality & Rationale: Wang resin (a standard benzylic alcohol support) is unreactive toward amines. Activation with p-nitrophenyl chloroformate (p-NPC) converts the hydroxyl groups into highly reactive p-nitrophenyl carbonates, priming the resin for nucleophilic attack.

  • Swell Wang resin (1.0 eq, typical loading 0.8-1.0 mmol/g) in anhydrous dichloromethane (DCM) for 30 minutes in a solid-phase reaction vessel equipped with a porous frit.

  • Drain the solvent. Add a solution of p-NPC (3.0 eq) and N-methylmorpholine (NMM) (3.0 eq) in anhydrous DCM.

  • Agitate the suspension gently at room temperature for 4 hours.

  • Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x) to remove all unreacted p-NPC and byproducts.

  • In-Process Validation: Analyze a few beads via FT-IR. The appearance of a strong carbonate carbonyl stretch at ~1760 cm⁻¹ confirms successful activation.

Step 2: Immobilization of the Piperidone Scaffold

Causality & Rationale: 3-Piperidone hydrochloride is coupled to the activated resin. N,N-diisopropylethylamine (DIPEA) is used to free-base the piperidone in situ, allowing the secondary amine to attack the carbonate, displacing p-nitrophenol and forming the stable carbamate linkage.

  • Dissolve 3-piperidone hydrochloride (3.0 eq) and DIPEA (6.0 eq) in anhydrous DMF.

  • Add the solution to the activated resin from Step 1.

  • Agitate at room temperature for 12–16 hours.

  • Drain the deep-yellow solution (indicative of released p-nitrophenolate). Wash the resin extensively with DMF (5x) until the washings are colorless, followed by DCM (3x) and methanol (3x). Dry under vacuum.

  • In-Process Validation: Perform a micro-cleavage on a 5 mg resin aliquot using 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes. Analyze the filtrate via LC-MS to confirm the presence of the 3-piperidone mass[2].

Step 3: On-Resin Baeyer-Villiger Oxidation

Causality & Rationale: m-CPBA is selected over aqueous oxidants because of its high solubility in DCM, which ensures optimal swelling of the polystyrene resin matrix and maximum reagent penetration to the reactive sites[4].

  • Swell the resin-bound 3-piperidone in anhydrous DCM for 20 minutes.

  • Cool the reaction vessel to 0–5 °C.

  • Slowly add a solution of purified m-CPBA (4.0 eq) in DCM.

  • Allow the reaction to warm to room temperature and agitate for 16–24 hours.

  • Drain the reagents. To quench residual peroxides, wash the resin with 10% aqueous sodium sulfite in THF/water (1:1), followed by water, THF, and finally DCM (5x).

  • In-Process Validation: Micro-cleavage of a resin aliquot followed by LC-MS should reveal a +16 Da mass shift, confirming the insertion of oxygen and the formation of the oxazepanone core[1].

Step 4: Cleavage and Library Isolation

Causality & Rationale: A 50% TFA concentration is strictly utilized to ensure the complete cleavage of the benzylic carbamate linkage without hydrolyzing the newly formed, sensitive lactone/lactam ether linkages of the 1,4-oxazepan-6-one ring.

  • Treat the dried resin with a cleavage cocktail consisting of 50% TFA in DCM (10 mL per gram of resin).

  • Agitate for 2 hours at room temperature.

  • Filter the cleavage solution into a collection flask. Wash the resin with additional neat DCM (2x) and combine the filtrates.

  • Concentrate the combined filtrates under a stream of nitrogen.

  • Precipitate the crude 1,4-oxazepan-6-one library product using cold diethyl ether. The product is typically isolated as a TFA salt, which can be converted to the hydrochloride salt by treatment with 4M HCl in dioxane[1].

SPS_Workflow Resin Wang Resin Activation Activation (p-NPC) Resin->Activation Step 1 Immobilization Immobilization (3-Piperidone) Activation->Immobilization Step 2 Oxidation Baeyer-Villiger Oxidation Immobilization->Oxidation Step 3 Cleavage TFA Cleavage Oxidation->Cleavage Step 4 Product 1,4-Oxazepan-6-one Cleavage->Product Final

Solid-phase workflow for synthesizing 1,4-oxazepan-6-one libraries.

Quantitative Data & Analytical Validation

The table below summarizes the expected conversion metrics and the mandatory in-process analytical methods required to maintain the self-validating nature of this protocol.

Reaction StepReagents & ConditionsTypical Conversion (%)In-Process Analytical Method
1. Resin Activation p-NPC, NMM, DCM, 4h> 95%FT-IR (Carbonate peak at 1760 cm⁻¹)
2. Immobilization 3-Piperidone, DIPEA, DMF, 12h85 - 90%Micro-cleavage LC-MS; Visual (Yellow filtrate)
3. Oxidation m-CPBA, DCM, 0°C to RT, 16h75 - 85%Micro-cleavage LC-MS (+16 Da mass shift)
4. Cleavage 50% TFA/DCM, 2h> 95% (Recovery)RP-HPLC (Crude Purity > 80%)

References

  • Králová, P., et al. "Development of Strategies for Solid-Phase Synthesis of Nitrogenous Heterocyclic Compounds Based on the 2- and 4-Nitrobenzenesulfonamide Chemistry." Theses.cz. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,4-Oxazepane Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Oxazepane Synthesis. The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif increasingly targeted in medicinal chemistry for its unique three-dimensional conformation and 1[1]. However, the synthesis of medium-sized rings (7–9 members) presents significant entropic and enthalpic barriers, often resulting in competing 2[2].

As a Senior Application Scientist, I have compiled this guide to provide field-proven troubleshooting strategies, optimized protocols, and mechanistic insights to ensure robust and scalable synthesis.

Section 1: Core Synthetic Workflows & Mechanistic Control

Pathway Start N-Substituted Amino Alcohols Intermediate Activated Precursor (e.g., Sulfonylated) Start->Intermediate Activation Dilute High Dilution (0.01-0.05 M) Intermediate->Dilute Optimized Conc High Concentration (>0.1 M) Intermediate->Conc Sub-optimal Product 1,4-Oxazepane (Intramolecular Cyclization) Dilute->Product Entropic Favorability Byproduct Polymeric Byproducts (Intermolecular Reaction) Conc->Byproduct Intermolecular Collision

Mechanistic bifurcation in 1,4-oxazepane synthesis highlighting concentration-dependent outcomes.

Section 2: Troubleshooting Cyclization & Yield Optimization (FAQ)

Q: Why am I observing significant polymeric byproducts instead of the 1,4-oxazepane ring during intramolecular etherification? A: The formation of a seven-membered 1,4-oxazepane ring is entropically disfavored compared to 5- or 6-membered rings. When the concentration of the linear precursor is too high, intermolecular collisions outpace the rate of intramolecular cyclization, leading to2[2]. Causality & Solution: To thermodynamically and kinetically favor the intramolecular pathway, you must maintain 2[2]. This is best achieved by the slow, continuous addition of the linear precursor into a large volume of solvent.

Q: How does the choice of cleavage cocktail affect the structural outcome in the solid-phase synthesis of 1,4-oxazepanes? A: In solid-phase methodologies utilizing polymer-supported homoserine, the cleavage conditions act as a mechanistic switch. Causality & Solution: If you use pure trifluoroacetic acid (TFA), the silyl protective group is removed, which triggers 3[3]. Conversely, introducing a reducing agent like triethylsilane (Et3SiH) into the TFA cocktail (TFA/Et3SiH) alters the reaction course, promoting reductive etherification and successfully yielding3[3].

SolidPhase Resin Fmoc-HSe(TBDMS)-OH on Wang Resin Alkylated N-phenacyl nitrobenzenesulfonamides Resin->Alkylated 1. Deprotect 2. Sulfonylate 3. Alkylate TFA TFA Cleavage Alkylated->TFA Silyl Removal TFA_Silane TFA / Et3SiH Cleavage Alkylated->TFA_Silane Reductive Cleavage Lactone Spontaneous Lactonization (Lactone Product) TFA->Lactone Ring Closure (O-Alkylation) Oxazepane 1,4-Oxazepane Derivatives (Diastereomeric Mixture) TFA_Silane->Oxazepane Ring Closure (N-Alkylation)

Divergent solid-phase synthesis pathways dictated by the choice of cleavage cocktail.

Q: My 1,4-oxazepane precursors are highly polar and difficult to purify using standard chromatography. What are the recommended strategies? A: 1,4-oxazepane derivatives and their amino alcohol precursors often exhibit high polarity and water solubility, causing them to 2[2]. Causality & Solution: The secondary or tertiary amines in the scaffold interact strongly with the acidic silanol groups on the silica stationary phase. To mitigate this, use a gradient elution starting from a non-polar solvent and gradually increase polarity with methanol. Crucially, add a 2[2] to the eluent. This neutralizes the silica's acidic sites, preventing tailing and drastically improving resolution.

Q: How can I safely scale up the synthesis of 6-functionalized 1,4-oxazepanes using NaH/DMF without compromising yield? A: Scaling up classical heterocyclization using sodium hydride (NaH) in dimethylformamide (DMF) introduces severe thermal and safety risks. The deprotonation of N-Boc-2-aminoethanol is highly exothermic. Causality & Solution: Strict thermal management is non-negotiable. During the addition of NaH, the internal temperature must be 4[4]. Furthermore, managing the reagent order—specifically adding the base to the cooled amine solution before introducing the alkylating agent—ensures complete alkoxide formation while minimizing side reactions[4].

Q: Can enzymatic methods be used to construct the 1,4-oxazepane ring? A: Yes. Biocatalysis offers a highly regioselective alternative to traditional chemical cyclization. Causality & Solution: A5[5] of an amino diester can successfully yield a seven-membered lactam precursor. To prevent the immobilized enzyme from generating fine particles that block filters during workup, it is recommended to use a rotating flow cell technology (e.g., SpinChem reactor) to simplify enzyme recycling and product isolation[5].

Section 3: Standardized Experimental Protocols

Protocol A: Multigram-Scale Synthesis of 6-Functionalized 1,4-Oxazepanes (NaH/DMF Method)

Self-Validating Check: The internal temperature must not exceed -5 °C during addition to prevent DMF degradation.

  • Setup: Equip a 10 L 3-necked round-bottom flask with a mechanical stirrer, internal temperature probe, and argon inlet.

  • Reagent Loading: Charge the flask with4[4] under continuous argon flow.

  • Cooling: Submerge the reactor in a dry ice/H2O/MeOH (8:2) bath. Allow the internal temperature to reach exactly -10 °C.

  • Deprotonation: Carefully add4[4] in one portion. Caution: Observe for hydrogen gas evolution and a slight exotherm. This visual cue validates active alkoxide formation.

  • Equilibration: Stir the resulting suspension at -10 °C for 1 hour to ensure complete deprotonation before proceeding with the subsequent alkylation/cyclization steps[4].

Protocol B: Solid-Phase Synthesis of Chiral 1,4-Oxazepane-5-carboxylic Acids

Self-Validating Check: Complete removal of the Fmoc group should be verified via UV monitoring of the piperidine-dibenzofulvene adduct before proceeding to sulfonylation.

  • Resin Preparation: Swell3[3] in dichloromethane (DCM).

  • Deprotection & Sulfonylation: Remove the Fmoc group using 20% piperidine in DMF. Wash the resin, then react with 2-nitrobenzenesulfonyl chloride (2-Ns-Cl) and DIPEA to form the sulfonamide.

  • Alkylation: Alkylate the resin-bound sulfonamide using a 3[3] derivative in the presence of a suitable base.

  • Cleavage & Cyclization: Treat the washed and dried resin with a cleavage cocktail consisting of 3[3] for 2 hours at room temperature.

  • Isolation: Filter the resin, concentrate the filtrate under reduced pressure, and purify the resulting diastereomeric mixture of 1,4-oxazepanes via basic-modified silica gel chromatography.

Section 4: Quantitative Data Summary

Precursor / Starting MaterialKey Reagents / CatalystsSolvent & ConcentrationTemperatureMajor Product / OutcomeRef
N-Boc-2-aminoethanolNaH (2.0 equiv)DMF (High Dilution)-10 °C to RT6-Functionalized 1,4-Oxazepane[4]
Polymer-supported homoserineTFA (Pure)DCMRTSpontaneous Lactone[3]
Polymer-supported homoserineTFA / Et3SiHDCMRT1,4-Oxazepane-5-carboxylic acid[3]
N-tethered bisalcoholsH2SO4p-Xylene (0.05 M)Reflux4,7-Disubstituted 1,4-Oxazepanes[6]
Amino diesterLipase (SpinChem reactor)Toluene45 °C(2R)-1,4-oxazepane-2-carboxylic acid[5]

References

  • Králová, P., et al. "Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine." RSC Advances.
  • "Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide." Benchchem.
  • "Optimizing reaction conditions for 1,4-Oxazepane-6-sulfonamide synthesis." Benchchem.
  • "A Straightforward Synthesis of 4,7-Disubstituted 1,4-Oxazepanes via a Bronsted Acid-Catalyzed Intramolecular Etherific
  • "Lipase catalyzed regioselective lactamization as a key step in the synthesis of N-Boc (2R)-1,4-oxazepane-2-carboxylic acid - SpinChem." SpinChem.
  • "Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.

Sources

How to improve yield and purity in 6,6-Dimethyl-1,4-oxazepane hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6,6-Dimethyl-1,4-oxazepane hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into optimizing the synthesis of this valuable heterocyclic scaffold, focusing on troubleshooting common challenges to improve both chemical yield and final product purity. The information is structured in a question-and-answer format to directly address practical issues encountered in the laboratory.

I. Synthesis Overview & Core Challenges

The synthesis of 6,6-Dimethyl-1,4-oxazepane, a seven-membered saturated heterocycle, presents challenges common to the formation of medium-sized rings (7-11 atoms).[1][2] Unlike the facile formation of 5- and 6-membered rings, direct cyclization methods are often hampered by unfavorable enthalpic (transannular and torsional strain) and entropic factors.[3][4] The primary obstacle is often competing intermolecular reactions, such as dimerization or polymerization, which can drastically reduce the yield of the desired monomeric cyclized product.[5]

This guide will focus on a robust and adaptable synthetic strategy involving the intramolecular cyclization of an amino diol precursor, followed by conversion to the hydrochloride salt.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Part A: The Cyclization Step - Forming the 1,4-Oxazepane Ring

Question 1: My cyclization reaction yield is consistently low (<30%). What are the primary causes and how can I fix this?

Low yields in the formation of a seven-membered ring like 1,4-oxazepane are most commonly due to competing intermolecular reactions.[5] To favor the desired intramolecular cyclization, the principle of high-dilution is critical.

  • Causality: At high concentrations, the reactive ends of two different precursor molecules are more likely to find each other than the two ends of the same molecule. By significantly lowering the concentration, you decrease the probability of these intermolecular encounters, giving the intramolecular reaction a kinetic advantage.

Troubleshooting Steps:

  • Implement High-Dilution Conditions: Instead of adding all reagents at once, use a syringe pump to slowly add a solution of the linear precursor (e.g., N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol) to a large volume of refluxing solvent containing the other reagents over a long period (e.g., 8-12 hours). A target concentration for the precursor is typically in the 0.001 M to 0.01 M range.[5]

  • Check Reagent Quality: Ensure all reagents, especially those used in moisture-sensitive reactions like the Mitsunobu cyclization (triphenylphosphine, DIAD/DEAD), are pure and anhydrous.[6][7]

  • Optimize Temperature: While some reactions require heat to overcome activation energy, excessively high temperatures can promote side reactions or decomposition. If using a mesylation/tosylation strategy, ensure the temperature is sufficient for the final nucleophilic substitution without causing elimination.

  • Re-evaluate Your Cyclization Strategy: If high-dilution fails to significantly improve yield, your chosen method may not be optimal. Consider the alternatives outlined in the table below.

Cyclization Method Key Reagents Pros Cons Typical Yield
Intramolecular Mitsunobu [8][9]PPh₃, DIAD or DEADMild conditions; reliable for amino alcohols; proceeds with clean inversion if a stereocenter is present.[6]Stoichiometric byproducts (TPPO, hydrazine) can complicate purification; requires acidic N-H or O-H.[7]50-75%
Two-Step: O-Activation & Cyclization [10][11]1. MsCl or TsCl, base (Pyridine, Et₃N)2. Strong, non-nucleophilic base (e.g., NaH, KHMDS)Uses cheaper reagents; avoids difficult Mitsunobu byproducts.Can be two separate steps; risk of elimination side reactions; mesylates can be unstable.40-70%
Reductive Amination of a Precursor [5][12]Amino-aldehyde/ketone, reducing agent (e.g., NaBH(OAc)₃)Can form the ring in a single step from a different precursor; robust reaction.Requires a different synthetic precursor; may not be as efficient for 7-membered rings.Varies widely

Question 2: I am using the Mitsunobu reaction for cyclization, but the reaction stalls and I have difficulty purifying the product. What should I do?

This is a common issue with the Mitsunobu reaction.

  • Stalled Reaction: The visual indicator of a progressing Mitsunobu reaction is often the formation of triphenylphosphine oxide (TPPO) as a precipitate.[13] If this is not observed, it could be due to:

    • Inactive Reagents: Diethylazodicarboxylate (DEAD) and Diisopropylazodicarboxylate (DIAD) can degrade over time. Use a fresh bottle or a recently purchased stock. Triphenylphosphine can also oxidize.

    • Incorrect Reagent Addition Order: The standard and generally most effective order is to have the alcohol (your precursor) and triphenylphosphine in solution before the slow addition of the azodicarboxylate (DIAD/DEAD).[13]

  • Purification Difficulties: The primary byproducts are triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate.

    • TPPO Removal: TPPO has limited solubility in nonpolar solvents. After the reaction, concentrating the mixture and triturating with a solvent like diethyl ether or a hexane/ethyl acetate mixture can often precipitate the TPPO, which can then be filtered off.

    • Hydrazide Removal: This byproduct can often be removed with careful column chromatography. Alternatively, washing the organic extract with an acidic aqueous solution (e.g., 1M HCl) can sometimes help by protonating and extracting the hydrazine derivative.

Question 3: My mass spectrometry results show a peak at roughly double the mass of my expected product. What is this impurity?

This is almost certainly the dimer , formed from the intermolecular reaction of two molecules of your linear precursor. This is the most common side-product in medium-ring synthesis and is a direct confirmation that your reaction conditions are not favoring intramolecular cyclization.

Solution: Increase the dilution of your reaction significantly, as detailed in Question 1. The goal is to make it statistically much more likely for the two ends of one molecule to react with each other before encountering another molecule.

Part B: The Final Step - Hydrochloride Salt Formation & Purification

Question 4: I've successfully synthesized the free base of 6,6-Dimethyl-1,4-oxazepane, but I'm struggling to form a crystalline hydrochloride salt. It either stays in solution or forms an oil/goo. How can I achieve a solid product?

This is a frequent challenge related to solubility, solvent choice, and moisture.

  • Causality: Amines react with strong acids like HCl to form ammonium salts, which are ionic and typically crystalline solids.[14][15] However, if the salt is highly soluble in the chosen solvent system or if residual water is present, it may fail to precipitate or may "oil out" as a hygroscopic, viscous liquid.[16]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Water is detrimental to salt crystallization. Ensure your free base is completely dry (e.g., dried over Na₂SO₄, concentrated, and placed under high vacuum). Use anhydrous solvents for the salt formation.

  • Optimize the Solvent System: The ideal solvent is one in which the free base is soluble but the hydrochloride salt is insoluble.

    • Good First Choices: Diethyl ether (Et₂O), methyl tert-butyl ether (MTBE), or a mixture of dichloromethane (DCM) and hexane are often effective.

    • Procedure: Dissolve the free base in a minimal amount of a suitable solvent (like Et₂O or DCM). Slowly add a solution of HCl in an organic solvent (e.g., 2.0 M HCl in Et₂O, or 4.0 M HCl in dioxane) dropwise with vigorous stirring.[16] If precipitation is slow, try cooling the mixture in an ice bath.

  • Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the oil-solvent interface. This can create nucleation sites for crystal growth. Adding a seed crystal from a previous successful batch is also highly effective.

  • Solvent Exchange/Trituration: If an oil persists, you can try removing the solvent under reduced pressure and then adding a non-polar solvent in which the salt is completely insoluble (like hexane or pentane). Vigorously stirring or using an ultrasonic bath can sometimes break up the oil and induce solidification. This process is called trituration.

Question 5: How do I confirm the purity of my final hydrochloride salt?

Purity should be assessed using a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential. The hydrochloride salt should show a characteristic broad peak for the N-H⁺ proton. The integration of the peaks should match the expected proton count for the 6,6-Dimethyl-1,4-oxazepane structure. The absence of signals from starting materials, solvents, or byproducts (like TPPO) is crucial.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the correct mass for the parent ion (the free base) and give a quantitative measure of purity by peak area (e.g., >95%).

  • Elemental Analysis (C, H, N): This provides strong evidence of purity. The experimentally determined percentages of carbon, hydrogen, and nitrogen should be within ±0.4% of the calculated theoretical values for the C₇H₁₆ClNO formula.

III. Experimental Protocols & Visual Workflows

Protocol 1: Synthesis of Precursor N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol

This protocol uses a standard reductive amination procedure.[12][17]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-amino-2-methyl-1-propanol (1.0 eq.). Dissolve it in a suitable solvent such as methanol or dichloromethane (DCM) (to make a ~0.5 M solution).

  • Imine Formation: Add glycolaldehyde (1.1 eq.) to the solution. If using a dimer, it will typically dissociate in solution. Add 3Å molecular sieves to absorb the water formed during imine formation. Stir the mixture at room temperature for 2-4 hours.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 30 minutes, ensuring the temperature does not rise above 10 °C.

  • Workup: After stirring for an additional 2 hours at room temperature, quench the reaction by the slow addition of water. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product. The product can often be used in the next step without further purification. If necessary, purify by silica gel chromatography.

Protocol 2: Intramolecular Mitsunobu Cyclization to 6,6-Dimethyl-1,4-oxazepane

This protocol is adapted from general Mitsunobu procedures for forming C-N bonds.[7][8]

  • Setup for High Dilution: In a large, three-neck, flame-dried round-bottom flask equipped with a reflux condenser, magnetic stir bar, and an addition funnel (or syringe pump inlet), add anhydrous tetrahydrofuran (THF) to achieve a final reaction concentration of ~0.01 M. Add triphenylphosphine (PPh₃) (1.5 eq.) to the flask and begin heating to reflux under an inert atmosphere (Nitrogen or Argon).

  • Precursor Addition: In a separate flask, dissolve the precursor N-(2-hydroxyethyl)-2-amino-2-methyl-1-propanol (1.0 eq.) and diisopropylazodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF.

  • Slow Addition: Using a syringe pump, add the precursor/DIAD solution to the refluxing PPh₃ solution over 8-10 hours. A white precipitate of triphenylphosphine oxide (TPPO) should form as the reaction proceeds.

  • Reaction Completion: After the addition is complete, allow the reaction to reflux for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Workup & Purification: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Add diethyl ether to the residue and stir vigorously. Filter to remove the precipitated TPPO. Wash the filtrate with a dilute acid solution (e.g., 0.5 M HCl) to remove hydrazine byproducts, followed by a saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the pure free base.

Protocol 3: Formation of 6,6-Dimethyl-1,4-oxazepane Hydrochloride
  • Dissolution: Dissolve the purified, anhydrous free base (1.0 eq.) in a minimal amount of anhydrous diethyl ether or MTBE.

  • Precipitation: While stirring vigorously, slowly add a 2.0 M solution of HCl in diethyl ether (1.0-1.1 eq.) dropwise. A white precipitate should form immediately.

  • Isolation: Continue stirring for 30 minutes at room temperature, then cool in an ice bath for another 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any surface impurities. Dry the product under high vacuum to a constant weight. Store in a desiccator.

IV. Visual Diagrams (Graphviz)

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Cyclization cluster_2 Salt Formation A 2-Amino-2-methyl-1-propanol C Reductive Amination (NaBH4, MeOH) A->C B Glycolaldehyde B->C D N-(2-hydroxyethyl)-2-amino- 2-methyl-1-propanol C->D E Intramolecular Cyclization (PPh3, DIAD, High Dilution) D->E F 6,6-Dimethyl-1,4-oxazepane (Free Base) E->F G HCl in Et2O F->G H 6,6-Dimethyl-1,4-oxazepane Hydrochloride (Final Product) G->H Mitsunobu_Mechanism Intramolecular Mitsunobu Cyclization Mechanism reagents PPh3 + DIAD betaine Betaine Intermediate [Ph3P+-N(R')-N--CO2R'] reagents->betaine 1. Activation precursor Amino Diol Precursor (R-NH-CH2CH2-OH) alkoxyphosphonium Alkoxyphosphonium Ion [R-NH-CH2CH2-O-P+Ph3] precursor->alkoxyphosphonium 2. Alcohol Activation betaine->alkoxyphosphonium cyclized_protonated Protonated Oxazepane alkoxyphosphonium->cyclized_protonated 3. Intramolecular SN2 Attack (by N-H) byproducts TPPO + Hydrazide alkoxyphosphonium->byproducts Release final_product Cyclized Product (6,6-Dimethyl-1,4-oxazepane) cyclized_protonated->final_product 4. Deprotonation cyclized_protonated->byproducts

Caption: Key steps in the intramolecular Mitsunobu cyclization.

Troubleshooting_Yield start Low Yield in Cyclization Step q1 Are you using high-dilution conditions (e.g., syringe pump)? start->q1 sol1 Implement slow addition via syringe pump to a final conc. of 0.001-0.01M. q1->sol1 No q2 Is a dimer observed in MS analysis? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Increase dilution further. Lower the concentration of the precursor solution being added. q2->sol2 Yes q3 Are reagents fresh and anhydrous (e.g., DIAD, PPh3)? q2->q3 No a2_yes Yes a2_no No sol3 Use freshly opened or purified reagents and anhydrous solvents. q3->sol3 No q4 Is starting material being consumed? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase reaction temp. or time. Check for catalyst deactivation if applicable. q4->sol4 No end Consider alternative cyclization strategy (e.g., Mesylation route) q4->end Yes a4_yes Yes a4_no No

Sources

Technical Support Center: Stability Testing & Troubleshooting for 6,6-Dimethyl-1,4-oxazepane Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Overview Welcome to the Application Support Center. As drug development professionals, ensuring the chemical and physical stability of active pharmaceutical ingredients (APIs) like 6,6-Dimethyl-1,4-oxazepane hydrochloride is paramount. This secondary amine ether salt serves as a critical building block and intermediate in antiproliferative and oncological drug discovery[1]. This guide provides field-proven, self-validating protocols to navigate stability testing, troubleshoot degradation, and ensure regulatory compliance.

Section 1: Core Stability Workflows & ICH Compliance

Q1: What are the fundamental stability testing conditions required to establish a re-test period for 6,6-Dimethyl-1,4-oxazepane HCl?

Answer: To comply with global regulatory standards, stability testing must provide empirical evidence of how the quality of the drug substance varies over time under the influence of temperature and humidity[2]. For a solid API like 6,6-Dimethyl-1,4-oxazepane HCl, we mandate the following test matrix across at least three primary production batches[3].

Table 1: Standard Stability Conditions for Solid APIs

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 Months0, 3, 6, 9, 12, 18, 24, 36 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 Months0, 3, 6 months
Intermediate *30°C ± 2°C / 65% RH ± 5% RH6 Months0, 3, 6, 9, 12 months

*Triggered only if a "significant change" occurs during accelerated testing.

Expertise & Causality: The rationale behind the 40°C/75% RH accelerated condition is to thermodynamically force degradation pathways that might take years to manifest at 25°C[2]. If the hydrochloride salt exhibits a 5% shift in assay or fails appearance criteria (e.g., deliquescence) at 40°C, the intermediate condition (30°C/65% RH) acts as a realistic buffer to determine if the API can still be stored in standard climatic zones without requiring refrigeration[4].

ICH_Workflow A 6,6-Dimethyl-1,4-oxazepane HCl Primary Batches B Long-Term Testing 25°C/60% RH (12+ Mo) A->B C Accelerated Testing 40°C/75% RH (6 Mo) A->C E Analytical Evaluation (HPLC, Karl Fischer) B->E C->E D Intermediate Testing 30°C/65% RH E->D Significant Change F Establish Re-test Period E->F Within Specification

Fig 1. ICH Q1A(R2) stability testing workflow for API re-test period establishment.

Section 2: Troubleshooting Chemical Degradation

Q2: During the 3-month accelerated stability pull (40°C/75% RH), HPLC-UV/MS revealed a new degradation peak (>0.1% area). How do I identify the pathway and validate the root cause?

Answer: While the oxazepane ring is generally stable, the presence of heteroatoms (nitrogen and oxygen) makes 6,6-Dimethyl-1,4-oxazepane HCl susceptible to specific stress vectors[1]. The two most probable degradation pathways are N-oxidation (due to trace peroxides in excipients or headspace oxygen) or acid-catalyzed hydrolysis (ring-opening of the oxazepane).

Step-by-Step Troubleshooting & Forced Degradation Protocol:

  • Isolate the Impurity: Run a high-resolution LC-MS (Q-TOF) on the 3-month stability sample. Look for an m/z shift of +16 Da (indicative of N-oxidation) or +18 Da (indicative of hydrolytic ring opening).

  • Execute Stress Testing (Forced Degradation):

    • Oxidative Stress: Dissolve 10 mg of the API in 1 mL of 0.1% H₂O₂. Stir at room temperature for 24 hours.

    • Hydrolytic Stress: Dissolve 10 mg in 1 mL of 0.1N HCl and 0.1N NaOH, respectively. Heat to 60°C for 3 days.

  • Chromatographic Comparison: Overlay the chromatograms of the stressed samples with your 3-month accelerated stability sample. A matching retention time and mass spectrum confirm the degradation mechanism.

  • Implement Corrective Action: If oxidation is confirmed, purge the container closure system (CCS) with Argon or Nitrogen. If hydrolysis is confirmed, the issue is likely moisture-driven, requiring a tighter CCS or the addition of desiccants.

Degradation_Troubleshooting Start Degradation Peak Detected (>0.1% Area) LCMS High-Res LC-MS Analysis Determine m/z Shift Start->LCMS Ox Mass Shift +16 Da (N-Oxidation) LCMS->Ox Hyd Mass Shift +18 Da (Ring Hydrolysis) LCMS->Hyd Act1 Purge CCS with Inert Gas (Argon/N2) Ox->Act1 Act2 Optimize Desiccant & Control Humidity Hyd->Act2

Fig 2. Logical troubleshooting tree for identifying and mitigating API degradation pathways.

Section 3: Physical Stability and Hygroscopicity

Q3: The API powder became clumpy and sticky during handling before being placed in the stability chambers. How do we quantify and mitigate moisture-induced physical instability?

Answer: Hydrochloride salts of secondary amines are notoriously hygroscopic. When the ambient humidity exceeds the deliquescence relative humidity (DRH) of 6,6-Dimethyl-1,4-oxazepane HCl, the crystal lattice absorbs moisture, leading to capillary condensation and eventual dissolution of the solid into an aqueous film.

Step-by-Step Gravimetric Moisture Sorption (DVS) Protocol:

  • Sample Preparation: Load 10-20 mg of the API into the microbalance pan of a Dynamic Vapor Sorption (DVS) analyzer.

  • Equilibration: Dry the sample at 0% RH (using dry nitrogen) at 25°C until the mass change is <0.002% per minute.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached.

  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements to check for hysteresis (which indicates hydrate formation).

  • Data Interpretation: If the mass increase is >15% at 75% RH, the compound is highly hygroscopic.

Expertise & Causality: Understanding the DVS isotherm allows you to set strict environmental controls. If the API absorbs significant water at >50% RH, all manufacturing, weighing, and packaging must occur in a controlled humidity suite (e.g., <30% RH). Furthermore, the primary packaging for stability testing must simulate the commercial packaging—typically a double low-density polyethylene (LDPE) bag inside a high-density polyethylene (HDPE) drum with silica gel desiccants[2].

References
  • Q1A(R2)
  • Source: fda.
  • Source: googleapis.com (European Patent Office)
  • STABILITY TESTING ACCORDING TO ICH Q1A (R2)

Sources

Challenges in scaling up the production of functionalized 1,4-oxazepanes

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center for researchers facing challenges in the synthesis and scale-up of functionalized 1,4-oxazepanes. It prioritizes actionable troubleshooting, mechanistic insight, and scalable protocols.

Status: Online | Tier: L3 (Process Chemistry & Scale-Up) Subject: Overcoming Kinetic and Thermodynamic Barriers in 7-Membered Heterocycle Formation

Module 1: Route Selection & Strategic Planning

Context: The formation of 1,4-oxazepanes is often hindered by unfavorable entropic factors (


) and transannular strain. Selecting the wrong cyclization strategy is the primary cause of project failure at the multigram scale.
Visual Guide: Synthetic Strategy Decision Matrix

Use this flow to determine the optimal route based on your substrate's functionalization.

OxazepaneStrategy Start START: Substrate Analysis Chiral Is the precursor chiral (Amino Acid derived)? Start->Chiral Func Is C6/C7 functionalized? Chiral->Func Yes Metal Route C: Pd-Catalyzed C-N Coupling Chiral->Metal No (Aryl Linkers) Mitsunobu Route A: Intramolecular Mitsunobu Cyclization Func->Mitsunobu Hydroxyl Group Present SNAr Route B: SNAr / SN2 (Base-Mediated) Func->SNAr Good Leaving Group (OTs/OMs) RingExp Route D: Ring Expansion (Schmidt/Hypervalent Iodine) Func->RingExp Ketone Precursor

Figure 1: Decision matrix for selecting the synthetic pathway based on precursor chirality and functional group availability.

Module 2: The Cyclization Phase (Troubleshooting & FAQs)

Topic: Intramolecular Mitsunobu Cyclization

Issue: "My reaction works on 50mg but fails or yields a sticky solid at 10g scale. The byproduct removal is impossible."

Root Cause:

  • Concentration Effects: 7-membered rings require high dilution (typically 0.005 M to 0.01 M) to favor intramolecular 7-endo-tet cyclization over intermolecular oligomerization. Scaling up volume linearly is often impractical.

  • Byproduct Burden: Stoichiometric Triphenylphosphine oxide (TPPO) and hydrazine dicarboxylates complicate purification.

Troubleshooting Protocol:

Parameter Small Scale (<1g) Scale-Up (>10g) Recommendation
Concentration 0.01 M (Batch) Pseudo-High Dilution: Add the substrate slowly (over 4-8h) to a concentrated solution of DIAD/PPh3. This keeps the instantaneous concentration of the unreacted alcohol low.
Reagents DEAD/PPh3 ADDP/PBu3 or CMBP (Cyanomethylenetributylphosphorane). ADDP byproducts are often easier to precipitate; CMBP allows for "greener" separation.

| Purification | Flash Column | Precipitation: Use MgCl2 to complex and precipitate TPPO, or switch to a silane-recyclable phosphine oxide strategy if cost permits. |

Expert Insight: For multikilogram scales, consider the "Monomer-on-Monomer" (MoM) approach or catalytic Mitsunobu variants to minimize waste streams [1].

Topic: Regio- and Stereochemical Integrity

Issue: "I am observing significant epimerization at the C2/C3 position during cyclization of my serine-derived precursor."

Q: Why is my chiral center eroding? A: If you are using base-mediated cyclization (e.g., NaH/DMF), the basic conditions can deprotonate the


-proton adjacent to the carbonyl or amine, leading to racemization.

Corrective Action:

  • Switch to Haloetherification: If your scaffold allows, utilize a 7-endo haloetherification strategy. This proceeds via a bromonium intermediate with no transition state, meaning stereoselectivity is controlled purely by substrate conformation, often preserving chirality [2].[1]

  • Protecting Group Tuning: Use Nosyl (Ns) protection instead of Fmoc/Boc for the amine.

    • Why? Ns-amides are more acidic (

      
      ) than carbamates, allowing the use of milder bases (e.g., 
      
      
      
      or Mitsunobu conditions) that do not racemize the
      
      
      -center [3].

Module 3: Process Safety & Purification (Scale-Up)

Issue: "We have a severe exotherm upon adding NaH, and the workup forms a stable emulsion."

Protocol: Safe Handling of Exothermic Cyclizations

When scaling SN2-type cyclizations (e.g., displacing a tosylate with an alkoxide):

  • The "Split-Charge" Technique: Do NOT add solid NaH to the reaction vessel at scale.

    • Step 1: Suspend NaH in dry THF/DMF at 0°C.

    • Step 2: Add the substrate solution dropwise via a dosing pump.

    • Control: Monitor internal temperature (IT). Stop addition if IT rises >5°C.

  • Emulsion Breaking: 1,4-oxazepanes are amphiphilic.

    • Fix: Do not use simple brine. Use 0.5 M aqueous citric acid (if acid stable) or saturated ammonium chloride to protonate residual bases/alkoxides, followed by filtration through Celite before phase separation.

Visual Guide: Scale-Up Workup Workflow

Standardizing the isolation logic prevents "oiling out."

WorkupFlow Rxn Crude Reaction Mixture Quench Quench: Sat. NH4Cl (pH 7-8) Rxn->Quench Control Exotherm Extract Extraction: MTBE or Me-THF Quench->Extract Phase Cut Salt Salt Formation: Add Oxalic Acid/HCl Extract->Salt Purification Strategy Filter Filtration: Isolate Solid Salt Salt->Filter Remove Impurities FreeBase Free Base: (Optional for next step) Filter->FreeBase If required

Figure 2: Optimized workup for removing non-basic impurities (e.g., TPPO) by selectively crystallizing the oxazepane salt.

Module 4: Advanced Methodologies (The "Cutting Edge")

Q: Are there metal-catalyzed alternatives to avoid the "high dilution" trap? A: Yes. Palladium-catalyzed intramolecular C-N coupling is superior for scale.

  • Mechanism: An intramolecular amination of an alkene or aryl halide.

  • Benefit: The metal pre-organizes the substrate, reducing the entropic cost of closing the 7-membered ring.

  • Reference Protocol: See the OPRD 2022 case study on spiro(cyclopropane)oxazepane synthesis. They utilized a Pd-catalyzed intramolecular amination to avoid the waste streams of the Mitsunobu reaction [4].

Q: How do I synthesize 1,4-oxazepane-2,5-diones (peptide mimetics)? A: Direct cyclization of linear dipeptides often fails due to trans-amide preference.

  • Solution: Use Pseudoprolines (serine-derived oxazolidines) as a "kink" inducing element in the backbone. This forces the precursor into a cis-amide like conformation, bringing the reactive ends closer together for cyclization [5].

References

  • Intramolecular Monomer-on-Monomer (MoM) Mitsunobu Cyclization. PubMed Central. Utilization of norbornenyl-tagged reagents for facile purification via ROMP sequestration.[2]

  • Stereo- and Regioselective Synthesis of Polysubstituted Chiral 1,4-Oxazepanes. The Journal of Organic Chemistry (ACS). Describes 7-endo cyclization via haloetherification.

  • Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide. BenchChem. Detailed protocols on N-phenacyl nitrobenzenesulfonamides and amino alcohol cyclizations.

  • Scalable Process of Spiro(cyclopropane)oxazepane Pyridine Carboxylic Acid. Organic Process Research & Development (ACS). A multikilogram case study using Pd-catalyzed intramolecular C-N coupling.

  • Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors. The Journal of Organic Chemistry. Discusses the use of pseudoprolines to overcome conformational barriers.[3][4]

Sources

Validation & Comparative

Beyond Area%: Purity Confirmation of 6,6-Dimethyl-1,4-oxazepane Hydrochloride for In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Invisible" Impurity Trap

In drug discovery, 6,6-Dimethyl-1,4-oxazepane hydrochloride (CAS: Variable by substitution, generic scaffold ref) is a critical aliphatic amine building block. Unlike aromatic scaffolds (e.g., benzodiazepines), this molecule lacks a strong chromophore.

The Problem: Most commercial Certificates of Analysis (CoA) rely on HPLC-UV at 254 nm. Because this molecule has negligible absorbance at this wavelength, significant impurities—including cytotoxic coupling reagents, inorganic salts, and regioisomers—often go undetected. Relying on a "98% (HPLC)" label for this specific compound can lead to false IC50 shifts and non-specific cytotoxicity in sensitive in vitro assays.

The Solution: This guide compares the standard industry protocol against a Multi-Modal Validation Workflow (MMVW) , advocating for Quantitative NMR (qNMR) and Charged Aerosol Detection (CAD) as the mandatory standards for this class of compounds.

Comparative Analysis: Standard vs. Enhanced Protocols

The following table contrasts the "Standard Vendor QC" typically provided with the compound against the "Enhanced Validation" required for rigorous biological data.

Table 1: Performance Comparison of Purity Confirmation Methods
FeatureMethod A: Standard HPLC-UV (Vendor Default)Method B: Enhanced Validation (Recommended)
Primary Detector UV-Vis (210–254 nm)qNMR (¹H) + LC-CAD/MS
Detection Principle Chromophore absorptionMolar proton ratio (qNMR) / Mass flux (CAD)
Blind Spots High. Misses non-UV active impurities (excess HCl, inorganic salts, aliphatic precursors).Low. Detects all protonated species and non-volatile salts.
Salt Stoichiometry Invisible. Cannot determine HCl ratio.Quantifiable. qNMR/IC confirms Mono- vs. Di-HCl status.
Limit of Detection Poor for this molecule (Signal-to-Noise issues at <210nm).High (CAD: <10 ng on column; qNMR: ~0.1% w/w).
Bio-Assay Risk High. Risk of "Silent Cytotoxicity" from undetected contaminants.Minimal. Absolute purity ensures accurate molar dosing.

Scientific Rationale: Why UV Fails 6,6-Dimethyl-1,4-oxazepane

The Chromophore Deficit

The 6,6-dimethyl-1,4-oxazepane structure consists of a seven-membered ether/amine ring with alkyl substitutions. It possesses no conjugated pi-systems .

  • Consequence: It does not absorb UV light significantly above 210 nm.

  • The Artifact: To generate a signal, analysts often use low wavelengths (200–210 nm). At this range, mobile phase solvents (methanol/acetonitrile) and buffer salts create high background noise, masking impurity peaks. A 99% purity rating here often simply means "99% of the visible signal," ignoring 20% w/w of invisible impurities [1].

The Salt Stoichiometry Hazard

This compound is supplied as a hydrochloride salt. However, the stoichiometry is rarely exactly 1:1.

  • Scenario: If the batch contains excess HCl (e.g., 1.5 eq instead of 1.0), your calculated molecular weight for dosing is incorrect.

  • Biological Impact: Excess HCl acidifies the cell culture media locally, causing non-specific cell death (cytotoxicity) that mimics a potent drug effect [2].

Experimental Protocols

Protocol A: Quantitative NMR (qNMR) – The Gold Standard

Use this method to establish absolute purity (% w/w) and salt stoichiometry.

Materials:

  • Solvent: D₂O (Deuterium Oxide) is preferred to exchange exchangeable amine/HCl protons, simplifying the spectrum. Alternatively, DMSO-d6 if solubility is poor.

  • Internal Standard (IS): Maleic Acid (traceable grade) or TCNB (1,2,4,5-tetrachloro-3-nitrobenzene). Note: For D₂O, use Maleic Acid.

Workflow:

  • Weighing: Accurately weigh ~10 mg of the analyte and ~5 mg of the Internal Standard into the same vial. Precision: ±0.01 mg.

  • Solubilization: Dissolve in 600 µL D₂O. Ensure complete dissolution (vortex/sonicate).[1]

  • Acquisition:

    • Pulse angle: 90°[2][3]

    • Relaxation delay (d1): 60 seconds (Critical: T1 relaxation for small molecules can be long; insufficient delay underestimates purity).

    • Scans: 16–32.

  • Processing: Phase and baseline correct manually. Integrate the distinct singlet of the 6,6-dimethyl group (approx 0.9–1.1 ppm) against the IS singlet.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, m=Mass, P=Purity)
    
Protocol B: LC-CAD (Charged Aerosol Detection)

Use this method to detect organic impurities that qNMR might miss due to overlap.

System Setup:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters XBridge Amide), 3.5 µm, 4.6 x 100 mm. Rationale: The polar amine retains poorly on standard C18.

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0)

    • B: Acetonitrile

  • Gradient: 90% B to 50% B over 15 minutes.

  • Detector: Charged Aerosol Detector (CAD). Rationale: CAD response is independent of chemical structure, detecting the amine and non-UV impurities equally [3].

Decision Logic & Visualization

The following diagrams illustrate the recommended workflow and the biological logic behind it.

Diagram 1: The Purity Confirmation Workflow

PurityWorkflow Start Raw Material Arrival (6,6-Dimethyl-1,4-oxazepane HCl) Solubility Solubility Check (D2O / DMSO) Start->Solubility Split Split Analysis Solubility->Split MethodA Path A: qNMR (Absolute Purity & Salt Ratio) Split->MethodA MethodB Path B: LC-CAD (Organic Impurity Profile) Split->MethodB Decision Data Integration MethodA->Decision MethodB->Decision Fail REJECT BATCH (Recrystallize or Discard) Decision->Fail Purity < 95% OR Excess Salt > 10% Pass RELEASE FOR ASSAY (Calculate Molarity via qNMR Purity) Decision->Pass Purity > 98% AND Stoichiometry Confirmed

Caption: Figure 1. Integrated workflow for validating non-chromophoric amine salts before biological use.

Diagram 2: Impact of Impurities on In Vitro Data

BioImpact Impurity Hidden Impurity (Excess HCl / Metal Cat.) Cell Cell Viability (Off-Target) Impurity->Cell Toxicity (pH shift / Heavy Metal) Target Target Protein (Kinase/GPCR) Readout Observed IC50 (Shifted Left) Target->Readout Cell->Readout False Potency Drug 6,6-Dimethyl-1,4-oxazepane Drug->Target True Binding

Caption: Figure 2. Mechanistic pathway showing how hidden impurities contribute to false-positive potency data.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Drugs and the Pharmaceutical Sciences. Link

  • Vehovec, T., & Obreza, A. (2010). Review of operating principle and applications of the corona charged aerosol detector. Journal of Chromatography A, 1217(10), 1549-1556. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2797–2810. Link

Sources

Structure-activity relationship (SAR) studies of 6,6-Dimethyl-1,4-oxazepane analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Gem-Dimethyl Advantage

The 6,6-Dimethyl-1,4-oxazepane scaffold represents a critical structural evolution in the design of seven-membered heterocycles. While unsubstituted 1,4-oxazepanes have historically served as privileged scaffolds for central nervous system (CNS) targets (e.g., Dopamine D4, 5-HT1A), they often suffer from rapid oxidative metabolism and conformational promiscuity.

The introduction of the gem-dimethyl group at the C6 position fundamentally alters the physicochemical profile of the ring. This modification serves two primary functions:

  • Metabolic Blockade: It sterically hinders the C6 position, a common site for CYP450-mediated oxidation, significantly extending half-life (

    
    ).
    
  • Conformational Locking: The Thorpe-Ingold effect biases the seven-membered ring into a defined chair-like conformation, reducing entropic penalty upon binding and enhancing selectivity for specific hydrophobic pockets—most notably in Wolframin (WFS1) modulation for cancer therapy.

This guide analyzes the SAR of these analogs, contrasting their emerging role in ER stress induction (Oncology) against their historical use in CNS pharmacology .

Comparative Profiling: Target-Specific SAR

The following table contrasts the performance of 6,6-dimethyl analogs against standard 1,4-oxazepane derivatives across key biological targets.

FeatureTarget 1: Wolframin (WFS1) Target 2: Dopamine D4 Receptor Target 3: Nitric Oxide Synthase (NOS)
Primary Indication Oncology (AML, Myeloma) Schizophrenia, Parkinson'sInflammatory Pain, Stroke
Mechanism ER Stress Induction (Ca²⁺ Release)Antagonism / Partial AgonismEnzyme Inhibition (nNOS/iNOS)
Key Analog N-Pyrimidinyl-6,6-dimethyl-1,4-oxazepane2,4-Disubstituted 1,4-oxazepane3-Imino-1,4-oxazepane
Role of Gem-Dimethyl Critical: Enhances lipophilicity and metabolic stability for tumor penetration.Variable: Often tolerated but 2-position substitution is preferred for D4 selectivity.Detrimental: Steric bulk at C6 can interfere with active site binding in NOS.
Potency (IC₅₀/EC₅₀) < 100 nM (Cell Viability in WFS1+ lines)10–50 nM (Ki)0.2–5.0 µM
Metabolic Stability High (Microsomal

> 60 min)
Moderate (

~ 20–30 min)
Low (Rapid clearance)

Detailed SAR Analysis & Mechanism

The "Hero" Application: WFS1-Mediated ER Stress

Recent drug discovery campaigns (e.g., Vertex/Merck patent EP 3784666 B1) have identified 6,6-dimethyl-1,4-oxazepane analogs as potent modulators of Wolframin (WFS1) .

  • Mechanism: These compounds bind to WFS1, a transmembrane ER protein. Binding triggers an uncontrolled release of Calcium (

    
    ) from the ER into the cytosol.
    
  • Outcome: This calcium flood causes mitochondrial overload and severe Endoplasmic Reticulum (ER) Stress , triggering the Unfolded Protein Response (UPR) and leading to apoptosis in cancer cells that overexpress WFS1 (e.g., Acute Myeloid Leukemia).

  • SAR Insight: The 6,6-dimethyl group is essential here. Removing it leads to rapid degradation in the liver, preventing the drug from reaching effective concentrations in the tumor microenvironment.

Visualization: SAR Logic & WFS1 Pathway

SAR_WFS1_Mechanism Scaffold 6,6-Dimethyl-1,4-oxazepane Mod_C6 Gem-Dimethyl (C6) Scaffold->Mod_C6 Mod_N4 N4-Pyrimidinyl Group Scaffold->Mod_N4 Property_PK Blocked Metabolism (Increased t1/2) Mod_C6->Property_PK Steric Shield Property_Conf Rigid Chair Conformation Mod_C6->Property_Conf Thorpe-Ingold Property_Bind WFS1 Binding Affinity Mod_N4->Property_Bind H-Bonding Target Wolframin (WFS1) (ER Membrane) Property_PK->Target Bioavailability Property_Conf->Target Shape Match Property_Bind->Target Effect_Ca Ca2+ Release (Cytosolic Flood) Target->Effect_Ca Modulation Effect_Stress ER Stress / UPR (Apoptosis) Effect_Ca->Effect_Stress Mitochondrial Overload

Figure 1: Structural logic connecting the 6,6-dimethyl modification to WFS1-mediated apoptosis.

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating controls.

Protocol A: Synthesis of N-Heteroaryl-6,6-dimethyl-1,4-oxazepanes

Rationale: Direct nucleophilic aromatic substitution (


) is the most efficient route to functionalize the N4 position.
  • Reagents: 6,6-Dimethyl-1,4-oxazepane (1.0 eq), 4-Chloro-6-methyl-pyrimidin-2-amine (1.0 eq), N-Methyl-2-pyrrolidone (NMP) (Solvent).

  • Procedure:

    • Dissolve reactants in NMP (concentration ~0.3 M).

    • Seal in a pressure tube (to prevent solvent loss).

    • Heat to 150°C for 2.5 hours .

    • Checkpoint: Monitor via LC-MS. The product peak should appear at [M+H]+ corresponding to the coupled adduct.

  • Workup:

    • Cool to room temperature.

    • Purify directly via Reverse Phase Chromatography (C18 column), eluting with a gradient of 5–50% Acetonitrile in Water (0.1% TFA modifier).

    • Neutralize combined fractions with saturated

      
       and extract with Ethyl Acetate.
      
  • Validation:

    
    -NMR must show a distinct singlet (6H) for the gem-dimethyl group at approx 
    
    
    
    0.9–1.1 ppm.
Protocol B: WFS1-Dependent Calcium Flux Assay

Rationale: To confirm that cytotoxicity is driven by WFS1-mediated Calcium release, not general toxicity.

  • Cell Lines:

    • Test: WFS1-High AML cells (e.g., MV4-11).

    • Control: WFS1-Knockout (CRISPR-Cas9) isogenic line.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 30 mins at 37°C.

  • Treatment: Add test compound (e.g., 1 µM).

  • Readout: Measure fluorescence intensity (Ex/Em 494/506 nm) in real-time using a kinetic plate reader (e.g., FLIPR).

  • Success Criteria:

    • WFS1-High: Rapid, sustained spike in fluorescence within <5 mins.

    • WFS1-KO: Minimal or no change in fluorescence. This differential proves on-target activity.

Protocol C: Microsomal Stability (Metabolic Blockade Check)

Rationale: To quantify the "Gem-Dimethyl Effect" on stability.

  • System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Substrates:

    • Compound A: 6,6-Dimethyl-1,4-oxazepane analog.[1][2]

    • Compound B: Unsubstituted 1,4-oxazepane analog (Control).

  • Incubation: 37°C for 0, 15, 30, and 60 mins.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Analyze supernatant by LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • 
      .
      
    • Expectation: Compound A should show >2x longer

      
       than Compound B.
      

References

  • Vertex Pharmaceuticals Inc. (2021). Antiproliferation compounds and uses thereof. European Patent EP 3784666 B1. European Patent Office. Link

  • Shankaran, K., et al. (2004). Synthesis of analogs of (1,4)-3- and 5-imino oxazepane, thiazepane, and diazepane as inhibitors of nitric oxide synthases. Bioorganic & Medicinal Chemistry Letters, 14(23), 5907-5911. Link

  • Modh, S., et al. (2004). New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands: synthesis and 3D-QSAR model. Journal of Medicinal Chemistry. Link

  • Urano, F. (2016). Wolfram Syndrome: Diagnosis, Management, and Treatment. Current Diabetes Reports, 16(1), 6. (Background on WFS1 biology). Link

Sources

Validation of the binding affinity of 6,6-Dimethyl-1,4-oxazepane hydrochloride to dopamine receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), 6,6-Dimethyl-1,4-oxazepane hydrochloride represents a critical "privileged scaffold." While not a marketed therapeutic itself, this heterocycle serves as a high-value core for developing selective ligands, particularly for the Dopamine D4 receptor (D4R) .

Research indicates that 1,4-oxazepane derivatives exhibit distinct selectivity profiles for D4R over D2R, a desirable trait for developing antipsychotics with reduced extrapyramidal side effects.[1] The gem-dimethyl substitution at the C6 position is a structural probe used to restrict conformational flexibility, potentially enhancing entropic binding favorability compared to unsubstituted oxazepanes.

This guide provides a rigorous validation framework to assess the binding affinity (


) of 6,6-Dimethyl-1,4-oxazepane HCl, comparing its performance characteristics against standard reference ligands (Clozapine  and Haloperidol ).
Comparative Snapshot: Fragment vs. Standard Ligand
Feature6,6-Dimethyl-1,4-oxazepane HCl Clozapine (Reference) Haloperidol (Reference)
Role Fragment / Scaffold LeadAtypical AntipsychoticTypical Antipsychotic
Primary Target D4 Receptor (Selectivity Probe)D4 / 5-HT2A (Multi-target)D2 High Affinity
Expected Affinity (

)
Micromolar Range (

)
Nanomolar Range (

)
Nanomolar Range (

)
Binding Kinetics Fast on/off (Transient)Slow tight bindingSlow tight binding
Validation Method High-Concentration Displacement / SPRStandard Radioligand CompetitionStandard Radioligand Competition

Mechanistic Insight: The 1,4-Oxazepane Scaffold

To validate this compound, one must understand why it binds. The 1,4-oxazepane ring mimics the spatial arrangement of the piperazine/piperidine rings found in classic dopamine ligands but alters the hydrogen bond acceptor profile via the ether oxygen.

Signaling Pathway & Ligand Intervention

The following diagram illustrates the D4 receptor signaling cascade and where 6,6-Dimethyl-1,4-oxazepane intervenes as an orthosteric antagonist/fragment.

D4_Signaling Ligand 6,6-Dimethyl-1,4-oxazepane (Fragment Ligand) D4R Dopamine D4 Receptor (Gi/o-coupled) Ligand->D4R Competitive Binding (Orthosteric Site) Gi G-protein (Gi/o) D4R->Gi Activation/Inhibition AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway Gi->MAPK Modulates cAMP cAMP Production AC->cAMP Reduces

Figure 1: Mechanism of Action. The ligand competes for the orthosteric binding site on the D4 receptor, modulating the Gi/o-mediated inhibition of Adenylyl Cyclase.

Validation Protocol: Radioligand Binding Assay

Objective: Determine the inhibition constant (


) of 6,6-Dimethyl-1,4-oxazepane HCl against human cloned Dopamine D4.4 receptors.

Principle: Competition binding using


-Spiperone (a non-selective antagonist) or 

-YM-09151-2. Because the test compound is a fragment, we utilize a high-concentration range protocol.
Materials & Reagents
  • Test Compound: 6,6-Dimethyl-1,4-oxazepane HCl (Purity >98%).

  • Radioligand:

    
    -Spiperone (Specific Activity: 70-87 Ci/mmol).
    
  • Receptor Source: CHO-K1 cells stably expressing hD4.4.

  • Reference Ligand: Clozapine (for D4 validation).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1.5 mM CaCl2, 1.5 mM MgCl2, 5 mM EDTA.

Experimental Workflow

Binding_Assay_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Termination & Analysis Membrane Membrane Preparation (CHO-hD4.4) Mix Combine: Membranes + [3H]-Ligand + Test Cmpd Membrane->Mix Dilution Serial Dilution of 6,6-Dimethyl-1,4-oxazepane (100 µM to 0.1 nM) Dilution->Mix Equilibrate Incubate 120 min @ 25°C Mix->Equilibrate Filter Rapid Filtration (GF/B Filters + PEI) Equilibrate->Filter Count Liquid Scintillation Counting (LSC) Filter->Count Data Non-linear Regression (Calculate IC50 & Ki) Count->Data

Figure 2: Step-by-step Radioligand Competition Binding Workflow.

Detailed Procedure
  • Membrane Preparation: Homogenize CHO-hD4.4 cells in ice-cold assay buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a protein concentration of 10-20 µ g/well .

  • Compound Dilution: Prepare a 10 mM stock of 6,6-Dimethyl-1,4-oxazepane HCl in DMSO. Perform 1:10 serial dilutions to generate a concentration range from

    
     M to 
    
    
    
    M.
    • Expert Tip: Fragments often have low affinity. Ensure your top concentration is at least 100 µM to capture the upper plateau of the curve.

  • Incubation: In a 96-well plate, add:

    • 50 µL Radioligand (

      
      -Spiperone, final conc. ~0.5 nM).[2]
      
    • 50 µL Test Compound (or Reference).

    • 100 µL Membrane suspension.

    • Total Volume: 200 µL.

  • Equilibration: Incubate for 2 hours at 25°C in the dark.

  • Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding. Wash 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity.

Data Analysis & Performance Comparison

Calculation of Binding Affinity ( )

Convert the experimental


 to 

using the Cheng-Prusoff equation :

  • 
     = Concentration of radioligand used (0.5 nM).
    
  • 
     = Dissociation constant of the radioligand (typically 0.1–0.3 nM for Spiperone at D4).
    
Performance Benchmarks

The following table outlines the acceptance criteria for validating the assay using reference standards and the expected profile for the oxazepane product.

Parameter6,6-Dimethyl-1,4-oxazepane HClClozapine (Ref)Haloperidol (Ref)

Range

to

M (Low Affinity)

M (High Affinity)

M (High Affinity)
Hill Slope ~1.0 (Competitive)~1.0~1.0
Specific Binding > 60% displacement at 100 µM> 95% displacement at 10 µM> 95% displacement at 1 µM
Selectivity (D4 vs D2) Target: > 10-fold ~10-foldNon-selective (D2 pref)

Interpretation of Results:

  • Valid Scaffold: If the 6,6-dimethyl analog shows a

    
    , it is a validated "hit" for FBDD.
    
  • Non-Binder: If

    
    , the gem-dimethyl group may be causing steric clash within the orthosteric pocket, suggesting the need to revert to the unsubstituted 1,4-oxazepane or explore 2-position substitution.
    

References

  • New series of morpholine and 1,4-oxazepane derivatives as dopamine D4 receptor ligands. Source: PubMed (National Institutes of Health) [Link]

  • PDSP Ki Database - Dopamine Receptor Binding Protocols. Source: Psychoactive Drug Screening Program (UNC Chapel Hill) [Link]

  • Structure-Activity Relationships of Dopamine D4 Receptor Antagonists. Source: Journal of Medicinal Chemistry [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY: Dopamine Receptors. Source: IUPHAR [Link]

  • 6,6-Dimethyl-1,4-oxazepane hydrochloride Product Data. Source: PubChem [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Profiling Guide Subject: 6,6-Dimethyl-1,4-oxazepane (CAS: 100469-65-2) vs. Morpholine & Piperidine Analogs Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Teams[1]

Executive Summary

In modern drug discovery, "scaffold hopping" is a critical strategy to navigate intellectual property (IP) space and optimize physicochemical properties.[2][3][4][5] The 6,6-Dimethyl-1,4-oxazepane scaffold represents a strategic evolution from the ubiquitous morpholine ring.[1]

While morpholines are standard solvabilizing groups, they often suffer from rapid oxidative metabolism or poor permeability.[1] The 1,4-oxazepane homolog expands the ring size to seven members, altering the vector of the lone pairs and increasing conformational entropy.[1] Crucially, the 6,6-dimethyl substitution exploits the Thorpe-Ingold effect to lock conformation and sterically block metabolic hotspots.[1]

This guide profiles the cross-reactivity, metabolic stability, and safety liabilities of this scaffold compared to its 6-membered progenitors.

Comparative Profiling: The Case for Ring Expansion

The decision to incorporate a 6,6-dimethyl-1,4-oxazepane moiety is rarely arbitrary; it is a calculated move to modulate Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .[1]

Table 1: Physicochemical & Safety Comparison

Data represents consensus trends derived from structural activity relationships (SAR) in fragment-based drug discovery.[1]

FeatureMorpholine (Standard)Piperidine (Basic)6,6-Dimethyl-1,4-oxazepane (Optimized)
Ring Size 6-membered6-membered7-membered (Expanded)
Basicity (pKa) ~8.3 (Moderate)~11.0 (High)~8.5 - 9.0 (Modulated)
Lipophilicity (cLogP) Low (Hydrophilic)HighModerate (Tunable via methyls)
Metabolic Liability High (Ring oxidation)High (N-dealkylation)Low (Blocked by gem-dimethyl)
hERG Risk LowHigh (Cation-pi interaction)Low/Moderate (Oxygen reduces basicity)
Conformation Chair (Rigid)Chair (Rigid)Twist-Chair (Flexible/Adaptive)
Expert Insight: The Gem-Dimethyl Effect

The "6,6-dimethyl" motif is not merely decorative.[1] In unsubstituted 1,4-oxazepanes, the carbons alpha to the heteroatoms are prone to Cytochrome P450 (CYP) oxidation.[1] By placing two methyl groups at the C6 position:

  • Metabolic Blocking: You remove the abstractable protons at the most accessible site, forcing the enzyme to attack less favorable positions.[1]

  • Conformational Lock: The bulky methyls restrict the flexible 7-membered ring into a preferred conformation, potentially reducing the entropic penalty upon binding to the target protein.[1]

Cross-Reactivity & Off-Target Profiling[1]

When profiling this scaffold, "cross-reactivity" refers to two distinct phenomena: Promiscuity (binding to unintended GPCRs/Kinases) and Safety Liabilities (hERG/CYP inhibition).[1]

A. The Safety Panel (hERG & CYP)

Unlike piperidines, which frequently trigger hERG channel blockade due to a high pKa protonated amine interacting with the channel's phenylalanine residues, the 1,4-oxazepane scaffold benefits from the ether oxygen.[1] This oxygen lowers the pKa and creates a dipole that is generally less favorable for hERG binding.[1]

B. Target Class Cross-Reactivity (GPCRs)

Research indicates that expanding from 6- to 7-membered rings can drastically alter selectivity profiles.[1] For example, in Dopamine D4 receptor ligands, 1,4-oxazepane derivatives often show retained affinity but improved selectivity against D2 receptors compared to their morpholine analogs [1].[1]

Visualization: Structural & Profiling Logic[1]

Oxazepane_Profiling cluster_Props Physicochemical Modulation cluster_Safety Safety & Reactivity Profile Scaffold 6,6-Dimethyl-1,4-oxazepane pKa Modulated pKa (~8.5) Scaffold->pKa Conf 7-Membered Twist-Chair Scaffold->Conf Metab Metabolic Block (Gem-Dimethyl) Scaffold->Metab Steric Hindrance hERG Reduced hERG Risk (vs Piperidine) pKa->hERG Lower Basicity OffTarget Altered GPCR Selectivity Conf->OffTarget Shape Complementarity

Figure 1: Mechanistic impact of the 6,6-dimethyl-1,4-oxazepane scaffold on safety and selectivity parameters.

Experimental Protocols

To validate the performance of this scaffold in your own pipeline, the following standardized protocols are recommended. These assays are self-validating through the use of positive controls (e.g., Verapamil for hERG, Dextromethorphan for CYP2D6).[1]

Protocol A: Metabolic Stability (Microsomal Clearance)

Objective: Determine if the gem-dimethyl group effectively blocks metabolism compared to a morpholine control.[1]

  • Preparation: Prepare 10 mM stock solutions of the test compound (6,6-dimethyl-1,4-oxazepane derivative) and the morpholine analog in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing human liver microsomes (0.5 mg/mL protein).[1]

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (final 1 mM).[1]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(concentration) vs. time. The slope

    
     determines half-life: 
    
    
    
    .[1]
    • Success Criterion: The oxazepane analog should show a >2-fold increase in

      
       over the morpholine analog.[1]
      
Protocol B: hERG Safety Profiling (Automated Patch Clamp)

Objective: Assess cardiac safety liability.[1]

  • Cell Line: CHO cells stably expressing hERG K+ channels.[1]

  • Solutions:

    • Extracellular:[1] HB-PS (standard physiological saline).[1]

    • Intracellular:[1] K-Aspartate based solution.[1]

  • Voltage Protocol: Hold at -80 mV. Depolarize to +40 mV for 500 ms, then repolarize to -50 mV for 500 ms (tail current measurement).

  • Dosing: Apply compound at 0.1, 1, 10, and 30 µM. Allow 3-5 minutes for equilibrium at each concentration.

  • Data Analysis: Measure peak tail current inhibition relative to baseline. Calculate IC50.

    • Reference: Verapamil (Positive Control, IC50 ~0.2 µM).[1]

Workflow Visualization: The Screening Cascade

The following diagram illustrates where this scaffold fits into a standard Lead Optimization workflow.

Screening_Cascade cluster_Profiling 3. Cross-Reactivity & Safety Profiling Step1 1. Scaffold Selection (Oxazepane vs Morpholine) Step2 2. Synthesis (Gem-dimethyl incorporation) Step1->Step2 Assay1 Metabolic Stability (HLM/RLM) Step2->Assay1 Assay2 hERG Binding (Patch Clamp) Step2->Assay2 Assay3 Broad CEREP Panel (Off-target GPCRs) Step2->Assay3 Decision Decision Gate: Is t1/2 > 30min? Is hERG IC50 > 10µM? Assay1->Decision Assay2->Decision Assay3->Decision

Figure 2: Integration of the oxazepane scaffold into a standard safety and stability screening cascade.

References

  • Burckhardt, S. et al. (2004).[1] New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry.[1][6]

  • BenchChem. (2025).[1][2] A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design.

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[1][6] (Contextual grounding for ring expansion strategies).

  • PubChem. 6,6-Dimethyl-1,4-oxazepane hydrochloride (Compound Summary). National Library of Medicine.[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.